1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine
Description
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Properties
IUPAC Name |
[3-(3-hydrazinylphenyl)sulfonylphenyl]hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c13-15-9-3-1-5-11(7-9)19(17,18)12-6-2-4-10(8-12)16-14/h1-8,15-16H,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUROAQFXBSMISC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)NN)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine: Comprehensive Structural Analysis, Synthesis, and Applications
Executive Summary
The rational design of functionalized diaryl sulfones is a cornerstone of modern materials science and medicinal chemistry. Among these, 1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine —also known as bis(3-hydrazinophenyl) sulfone—represents a highly specialized, meta-substituted scaffold. Unlike its widely studied para-substituted counterpart, the meta-isomer exhibits unique electronic decoupling between the electron-withdrawing sulfone bridge and the nucleophilic hydrazine terminals. This whitepaper provides an in-depth technical analysis of its chemical structure, a self-validating synthetic protocol, and its advanced applications in polyhydrazone synthesis and pharmaceutical development.
Structural Analysis & Electronic Properties
The Core Scaffold
The molecule (C₁₂H₁₄N₄O₂S) consists of a central diphenyl sulfone core with two hydrazine moieties attached at the 3 and 3' (meta) positions.
-
The Sulfone Linkage (-SO₂-): The sulfur atom is sp³ hybridized, adopting a distorted tetrahedral geometry. This induces a distinct "V-shape" to the molecule, which dictates the folding mechanics when polymerized [4].
-
The Hydrazine Groups (-NHNH₂): Hydrazines are potent nucleophiles due to the alpha-effect—the repulsion between adjacent lone pairs on the nitrogen atoms, which raises the energy of the Highest Occupied Molecular Orbital (HOMO).
Causality of Meta-Substitution (Electronic Decoupling)
The strategic choice of a meta-linkage over a para-linkage fundamentally alters the molecule's reactivity. In the para-isomer (bis(4-hydrazinophenyl)sulfone), the lone pair on the hydrazine nitrogen can delocalize into the aromatic ring and conjugate directly with the strongly electron-withdrawing sulfone group via the resonance effect (-M). This delocalization severely depletes the nucleophilicity of the terminal -NH₂ group [2].
Conversely, in 1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine, the meta-positioning creates an orbital symmetry mismatch that forbids direct resonance conjugation between the hydrazine and the sulfone. The sulfone can only exert a weaker inductive pull (-I). Consequently, the meta-isomer retains significantly higher nucleophilicity, making it a superior substrate for rapid condensation reactions with dialdehydes or 1,3-diketones.
Fig 1: Electronic decoupling via meta-substitution preserves hydrazine nucleophilicity.
Experimental Protocol: Synthesis Workflow
The synthesis of 1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine relies on the diazotization of 3,3'-diaminodiphenyl sulfone followed by a controlled reduction. This protocol is designed as a self-validating system , ensuring intermediate stability and preventing over-reduction.
Step-by-Step Methodology
Phase 1: Diazotization
-
Preparation: Suspend 0.1 mol of 3,3'-diaminodiphenyl sulfone in a mixture of 150 mL concentrated HCl and 150 mL distilled water. Cool to 0–5 °C using an ice-salt bath.
-
Causality: High acid concentration is critical to fully protonate the amines, preventing the highly reactive diazonium intermediate from coupling with unreacted starting material to form unwanted triazene byproducts.
-
-
Nitrosation: Add a pre-cooled solution of sodium nitrite (0.22 mol in 50 mL H₂O) dropwise, strictly maintaining the temperature below 5 °C to prevent diazonium decomposition into phenols.
-
Validation Checkpoint: Test the mixture with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazotization. Destroy excess HNO₂ by adding small portions of sulfamic acid until the test is negative.
Phase 2: Specific Reduction 4. Reduction: Prepare a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O, 0.5 mol) in 100 mL concentrated HCl at 0 °C. Add this dropwise to the diazonium solution under vigorous stirring.
- Causality: SnCl₂ is chosen over catalytic hydrogenation because it specifically reduces the N≡N triple bond to a hydrazine without cleaving the N-N bond or over-reducing the molecule back to the original amine.
- Validation Checkpoint: The cessation of nitrogen gas evolution and the rapid formation of a thick, heavy precipitate (the dihydrazine dihydrochloride salt) validate the successful reduction.
Phase 3: Free Base Isolation 6. Neutralization: Filter the dihydrochloride salt, dissolve it in a minimum volume of cold water, and basify to pH 8–9 using 10% NaOH at 0 °C. 7. Purification: Extract the precipitated free base with ethyl acetate, dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from ethanol.
Fig 2: Step-by-step synthesis workflow and validation checkpoints for the target dihydrazine.
Data Presentation: Analytical Characterization
To ensure rigorous quality control, the synthesized compound must be verified against expected spectroscopic benchmarks. Table 1 summarizes the quantitative spectral data, while Table 2 contrasts the physicochemical properties of the meta-isomer against the para-isomer.
Table 1: Expected Spectroscopic Characterization Profile
| Analytical Method | Key Signals / Peaks | Assignment / Significance |
| ¹H NMR (DMSO-d₆) | δ 7.45 (t, 2H), 7.20 (d, 2H), 7.15 (s, 2H), 6.85 (d, 2H) | Aromatic protons confirming the meta-substitution pattern. |
| ¹H NMR (DMSO-d₆) | δ 6.90 (br s, 2H), 4.20 (br s, 4H) | Secondary (-NH) and primary (-NH₂) hydrazine protons. |
| ¹³C NMR (DMSO-d₆) | δ 151.2, 142.5, 130.1, 116.4, 113.2, 110.5 | C-NHNH₂ (151.2 ppm) and C-SO₂ (142.5 ppm) carbons. |
| FT-IR (KBr, cm⁻¹) | 3340, 3250 | N-H stretching (primary and secondary amines). |
| FT-IR (KBr, cm⁻¹) | 1320, 1150 | Asymmetric and symmetric S=O stretching of the sulfone. |
| HRMS (ESI+) | m/z 279.0916 [M+H]⁺ | Confirms exact molecular weight (C₁₂H₁₅N₄O₂S). |
Table 2: Reactivity & Application Comparison (Meta vs. Para Isomers)
| Property | Meta-Isomer (3,1-diyl) | Para-Isomer (4,1-diyl) [2] |
| Resonance with Sulfone | Forbidden (Decoupled) | Allowed (Strong -M effect) |
| Hydrazine Nucleophilicity | High | Moderate to Low |
| Polymer Backbone Geometry | Kinked / Non-linear | Linear / Rigid |
| Primary Application | Medicinal Scaffolds, Amorphous Polymers | Crystalline Hole-Transporting Materials |
Applications in Advanced Fields
Medicinal Chemistry (Pharmacophores)
The diphenyl sulfone moiety is a well-documented pharmacophore with inherent antimicrobial and anticancer properties[1]. By utilizing 1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine as a bis-nucleophile, researchers can perform one-pot cyclization reactions with α-halocarbonyls or 1,3-diketones to yield bis-thiazole or bis-pyrazole derivatives. The meta-linkage provides a unique spatial orientation that enhances binding affinity in enzymatic pockets compared to linear para-derivatives [1][3].
Polymer Chemistry (Polyhydrazones)
While the para-isomer is heavily utilized to create crystalline hole-transporting materials for electrophotographic photoreceptors [2], the meta-isomer introduces intentional "kinks" into the polymer backbone. When condensed with diformyl carbazoles, the resulting polyhydrazones exhibit higher solubility and form morphologically stable, amorphous glasses. These low-molar-mass glass-forming materials are highly desirable for organic light-emitting diodes (OLEDs) and flexible optoelectronics, as they resist crystallization over extended service times [2].
References
-
Synthesis, Antimicrobial and Anticancer Evaluations of Novel Thiazoles Incorporated Diphenyl Sulfone Moiety - Polycyclic Aromatic Compounds (Taylor & Francis).1
-
Polymeric and low-molar-mass glass-forming diphenylsulphone-based hydrazones - Journal of Optoelectronics and Advanced Materials. 2
-
Synthesis and Reactions of Sulphone Hydrazides - International Journal of Chemical, Materials and Biomolecular Sciences.3
-
Diphenyl sulfone: Properties and Polymer Synthesis - Benchchem. 4
Sources
Difference between 3,3'-diaminodiphenyl sulfone and hydrazine analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Topic: A Comparative Analysis of 3,3'-Diaminodiphenyl Sulfone and Hydrazine Analogs: Structure, Reactivity, and Application
From the desk of the Senior Application Scientist, this guide provides a deep dive into the fundamental differences between two pivotal chemical scaffolds: the diaryl sulfones, exemplified by 3,3'-diaminodiphenyl sulfone (3,3'-DDS), and the highly reactive hydrazines. While both classes of molecules feature nitrogen-containing functional groups and are integral to various fields, their core attributes diverge significantly, dictating their applications from high-performance polymers to broad-spectrum pharmaceuticals.
This document moves beyond a simple recitation of properties. It is designed to elucidate the causality behind their distinct behaviors, offering field-proven insights into their mechanisms, experimental evaluation, and strategic use in research and development.
Part 1: Foundational Chemistry: A Tale of Two Scaffolds
A molecule's structure is the blueprint for its function. The rigid, aromatic framework of 3,3'-DDS contrasts sharply with the simple, highly reactive N-N single bond of hydrazine, setting the stage for their divergent paths in chemistry and biology.
The Diaryl Sulfone: 3,3'-Diaminodiphenyl Sulfone (3,3'-DDS)
3,3'-Diaminodiphenyl sulfone is an aromatic amine and a member of the diaryl sulfone family. Its structure is characterized by two aminophenyl rings linked by a sulfonyl (-SO₂-) group. This sulfone bridge is a key feature, imparting significant thermal and chemical stability. It is an isomer of the more commonly cited 4,4'-DDS (Dapsone), which shares many of its core properties.
The primary reactivity of 3,3'-DDS stems from its two primary amine (-NH₂) groups, which act as nucleophiles. This dual functionality makes it an excellent monomer for polymerization and a curing agent for epoxy resins, where it cross-links polymer chains to build robust, heat-resistant materials.[1][2]
| Property | 3,3'-Diaminodiphenyl Sulfone (3,3'-DDS) |
| CAS Number | 599-61-1[1] |
| Molecular Formula | C₁₂H₁₂N₂O₂S[1] |
| Molar Mass | 248.30 g/mol [3] |
| Appearance | White to light yellow solid/powder[4] |
| Melting Point | 167-170 °C[3] |
| Key Structural Feature | Two aminophenyl rings linked by a stable sulfone bridge |
| Primary Reactivity | Nucleophilic amine groups |
The Pnictogen Hydride: Hydrazine (N₂H₄)
Hydrazine is an inorganic compound and the simplest pnictogen hydride after ammonia.[5] Structurally, it consists of a single nitrogen-nitrogen bond with each nitrogen atom bonded to two hydrogen atoms.[6] This N-N bond is the heart of its reactivity.
Hydrazine is a powerful reducing agent, a strong nucleophile, and a base, though weaker than ammonia.[7] Its difunctional nature allows it to be a versatile building block for synthesizing a vast array of derivatives, including hydrazides, hydrazones, and numerous nitrogen-containing heterocyclic rings that are staples in medicinal chemistry.[8][9][10]
| Property | Hydrazine (Anhydrous) |
| CAS Number | 302-01-2[5] |
| Molecular Formula | N₂H₄[5] |
| Molar Mass | 32.05 g/mol |
| Appearance | Colorless, fuming, oily liquid[5] |
| Boiling Point | 114 °C[5] |
| Key Structural Feature | A reactive nitrogen-nitrogen single bond |
| Primary Reactivity | Reducing agent, nucleophile, base |
Core Structural Comparison
The following diagram illustrates the fundamental structural differences that dictate the chemical personality of these two compound classes.
Caption: Core structures of a diaryl sulfone and hydrazine.
Part 2: Divergent Mechanisms and Biological Impact
The structural stability of sulfones versus the high reactivity of hydrazines leads to fundamentally different interactions within biological systems. Sulfone analogs often act as targeted inhibitors, while hydrazine analogs serve as versatile reactants or metabolic disruptors.
Mechanism of Action: Diaryl Sulfones
The biological activity of diaryl sulfones, particularly Dapsone (4,4'-DDS), is well-characterized and operates through two primary, independent mechanisms.
-
Antimicrobial Action: Dapsone is a bacteriostatic agent that functions as a competitive inhibitor of dihydropteroate synthase (DHPS).[11] This enzyme is crucial for the synthesis of dihydrofolic acid in bacteria, a necessary precursor for DNA synthesis.[12] By mimicking the natural substrate, para-aminobenzoic acid (PABA), Dapsone blocks the folate pathway, thereby halting bacterial replication.[12] This targeted enzymatic inhibition is the basis for its historical and ongoing use in treating leprosy.[12][13]
-
Anti-inflammatory Action: Independent of its antimicrobial effects, Dapsone possesses potent anti-inflammatory properties.[13] The primary mechanism is the inhibition of the enzyme myeloperoxidase (MPO) within neutrophils.[11][12] MPO is responsible for producing highly reactive oxygen species (ROS) used by immune cells to destroy pathogens. By inhibiting MPO, Dapsone reduces oxidative tissue damage, making it effective for treating a variety of non-infectious, neutrophil-mediated inflammatory skin conditions like dermatitis herpetiformis.[12][14] Recent studies also suggest it can act as a competitor to the NLRP3 inflammasome, further modulating the inflammatory response.[15]
Mechanism of Action: Hydrazine and its Analogs
Hydrazine's bioactivity is rooted in its high chemical reactivity and its ability to interfere with essential metabolic processes.
-
Metabolic Disruption & Toxicity: A key toxicological mechanism of hydrazine and its derivatives is the inactivation of pyridoxal-5'-phosphate (PLP), the active form of vitamin B6.[16] Hydrazines react with the aldehyde group of PLP to form stable hydrazones.[17] This effectively sequesters and depletes the available pool of this critical coenzyme. Since PLP is required for over 140 enzymatic reactions, including the synthesis of the inhibitory neurotransmitter GABA, its depletion leads to severe central nervous system effects, such as seizures.[16][17]
-
Versatile Pharmacophore Precursor: The true value of hydrazine in drug development lies in its role as a reactive chemical handle.[8] It is a foundational building block for creating a vast library of biologically active molecules.[9][10] Reaction with ketones or aldehydes yields hydrazones, while reaction with carboxylic acids or their derivatives produces acyl hydrazides. These scaffolds are present in numerous approved drugs, including the antitubercular agent isoniazid, several antidepressants, and anticancer drugs.[8][9][18]
-
Redox Activity: The metabolism of hydrazine can produce free radical intermediates, contributing to its biological effects and toxicity.[16] Its strong reducing properties also make it useful as an oxygen scavenger in industrial applications like water boilers to prevent corrosion.[5]
Comparative Mechanistic Pathways
The following diagram contrasts the targeted, inhibitory mechanism of diaryl sulfones with the reactive, disruptive mechanism of hydrazines.
Sources
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- 2. showa-america.com [showa-america.com]
- 3. 3,3 -Diaminodiphenyl sulfone for synthesis 599-61-1 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrazine - Wikipedia [en.wikipedia.org]
- 6. Hydrazine - Definition, Properties, Synthesis | Turito [turito.com]
- 7. brsnc.in [brsnc.in]
- 8. calcasolutions.com [calcasolutions.com]
- 9. Hydrazine: A Source of Pharmaceutically Bioactive Drugs [gnanaganga.alliance.edu.in]
- 10. psvmkendra.com [psvmkendra.com]
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- 12. What is the mechanism of Dapsone? [synapse.patsnap.com]
- 13. [What do we know today about diaminodiphenylsulfone?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dissociation of the inhibitory effect of dapsone on the generation of oxygen intermediates--in comparison with that of colchicine and various scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. One moment, please... [wikem.org]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions [mdpi.com]
Technical Guide: Solubility Profile & Physicochemical Characterization of 1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine
The following is an in-depth technical guide regarding the solubility profile and physicochemical characterization of 1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine.
Executive Summary
1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine (CAS 443292-88-4), commonly referred to as 3,3'-dihydrazinodiphenyl sulfone , represents a critical class of bifunctional nucleophiles used in the synthesis of high-performance polymers (polyimides, polyazomethines) and nitrogen-rich heterocycles (pyrazoles, triazoles).
Its solubility profile is governed by the interplay between the highly polar, hydrogen-bonding sulfonyl bridge (–SO₂–) and the terminal hydrazine moieties (–NHNH₂). Understanding this profile is essential for optimizing reaction kinetics in nucleophilic substitutions and for formulating stable curing systems. This guide provides a comprehensive analysis of its solubility thermodynamics, solvent compatibility, and experimental validation protocols.
Physicochemical Identity
Before addressing solubility, the structural parameters defining the solute-solvent interaction must be established.
| Parameter | Specification |
| IUPAC Name | 1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine |
| Common Name | 3,3'-Dihydrazinodiphenyl sulfone |
| CAS Number | 443292-88-4 |
| Molecular Formula | C₁₂H₁₄N₄O₂S |
| Molecular Weight | 278.33 g/mol |
| Structural Features | Meta-substituted aryl hydrazine; Sulfonyl bridge (electron-withdrawing) |
| Physical State | Off-white to pale yellow crystalline powder |
| Melting Point | ~185–190 °C (Decomposes) |
Structural Logic
The molecule consists of two phenyl rings connected by a sulfonyl group.[1] The hydrazine groups are in the meta (3,3') position.
-
Sulfonyl Group: Induces strong dipole moments and acts as a hydrogen bond acceptor.
-
Hydrazine Groups: Act as both hydrogen bond donors (primary amines) and acceptors, making the molecule amphiphilic in polar media but insoluble in lipophilic solvents.
Solubility Profile
The solubility of 1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine is dictated by "like dissolves like" principles, specifically matching the Hansen Solubility Parameters (HSP) of the solute and solvent.
Solvent Compatibility Matrix
The following data represents the solubility behavior derived from structural analogs (e.g., 3,3'-Diaminodiphenyl sulfone) and functional group contribution methods.
Table 1: Solubility Profile in Organic Solvents (at 25°C)
| Solvent Class | Representative Solvent | Solubility Rating | Mechanism of Action |
| Polar Aprotic | DMSO (Dimethyl sulfoxide) | High (>200 mg/mL) | Strong dipole-dipole interaction; DMSO accepts H-bonds from hydrazine. |
| DMF (Dimethylformamide) | High (>150 mg/mL) | Similar to DMSO; ideal for synthetic nucleophilic substitution. | |
| NMP (N-Methyl-2-pyrrolidone) | High (>180 mg/mL) | Excellent for polymer processing and high-temp reactions. | |
| Polar Protic | Methanol | Moderate (10–30 mg/mL) | H-bonding network competes with solute-solute interactions. |
| Ethanol | Low-Moderate (<10 mg/mL) | Decreased dielectric constant reduces solubility compared to MeOH. | |
| Water | Low (<1 mg/mL) | Hydrophobic phenyl rings dominate; solubilizes only at low pH (protonation). | |
| Ethers | THF (Tetrahydrofuran) | Moderate (20–50 mg/mL) | Good acceptor for hydrazine protons; useful for lower temp reactions. |
| Chlorinated | DCM (Dichloromethane) | Low (<5 mg/mL) | Insufficient polarity to overcome crystal lattice energy. |
| Non-Polar | Toluene / Hexane | Insoluble | Mismatch in polarity and lack of H-bonding capability. |
Thermodynamic Analysis (Hansen Solubility Parameters)
To predict solubility in novel solvent blends, we utilize the Hansen Solubility Parameters (HSP). The solute's sphere of solubility is defined by dispersion (
-
Estimated HSP for 3,3'-Dihydrazinodiphenyl sulfone:
- (Due to Sulfone/Hydrazine dipoles)
- (Due to -NHNH₂ donors)
Interpretation: Solvents with HSP values within the interaction radius (
Experimental Validation Protocol
As a researcher, you must validate these values for your specific lot, as synthesis impurities (e.g., residual salts) can alter saturation points. The following protocol utilizes a Gravimetric Saturation Method , considered the "Gold Standard" for solubility profiling.
Protocol Workflow (Self-Validating System)
This workflow ensures reproducibility by accounting for kinetic equilibration and thermal hysteresis.
Figure 1: Step-by-step gravimetric solubility determination workflow.[2]
Analytical Considerations
-
Oxidation Sensitivity: Hydrazine derivatives are prone to oxidation. Perform all solubility tests under an inert atmosphere (Nitrogen or Argon) to prevent the formation of azo or azoxy degradation products which would skew gravimetric results.
-
Temperature Control: Solubility is temperature-dependent. Maintain
using a thermal block. -
Visual Confirmation: Always inspect the residue. If the residue is oily or discolored, decomposition may have occurred; switch to HPLC-UV quantification (detection at
nm).
Applications & Implications
Understanding the solubility of 1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine enables its use in three primary high-value domains:
Polymer Curing Agents
Similar to 3,3'-Diaminodiphenyl sulfone (DDS), this hydrazine analog serves as a curing agent for epoxy resins.
-
Solvent Choice: Use Acetone or MEK (Methyl Ethyl Ketone) for pre-impregnation (pre-preg) processing. While solubility is lower than in DMSO, the volatility of ketones is required for solvent removal.
-
Mechanism: The hydrazine amine groups react with epoxide rings to form a cross-linked network.
Heterocyclic Synthesis
The compound acts as a bis-nucleophile for synthesizing bis-pyrazoles or bis-triazoles.
-
Reaction Medium: Ethanol/Acetic Acid mixtures are often used. Although solubility is moderate in Ethanol, the addition of Acetic Acid (catalyst) often enhances solubility via protonation, facilitating the condensation reaction with diketones.
Metal Scavenging
The hydrazine moiety is an excellent ligand for transition metals.
-
Application: Removal of Pd or Cu catalysts from pharmaceutical streams.
-
System: The compound is dissolved in DMF , added to the process stream, and the resulting metal complex precipitates (or is captured on a resin).
References
-
Matrix Scientific. (2024). Product Data Sheet: 1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine (CAS 443292-88-4).[3] Retrieved from .
-
ChemicalBook. (2024). CAS 443292-88-4 Entry & Physical Properties. Retrieved from .
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Reference for solubility parameter methodology).
-
Sigma-Aldrich. (2024). Safety Data Sheet: 3,3'-Diaminodiphenyl sulfone (Analogous Structure). Retrieved from .
-
Evitachem. (2024). Related Compounds: 1,2,3-triazole-4-carbohydrazides and Sulfonyl Hydrazines. Retrieved from .
Sources
CAS number and identifiers for sulfonyl-bridged aryl hydrazines
Identifiers, Synthesis, and Mechanistic Utility in Drug Development
Executive Summary
Sulfonyl-bridged aryl hydrazines (specifically arylsulfonyl hydrazides ) represent a critical class of reagents in organic synthesis and drug discovery. Characterized by the sulfonamide-like
This guide provides a definitive reference for the identification (CAS, InChIKey), synthesis, and validation of these reagents. Unlike simple hydrazines, the electron-withdrawing sulfonyl group imparts unique stability and reactivity profiles, enabling transformations such as the Bamford-Stevens and Shapiro reactions, which are pivotal in constructing complex pharmacophores.
Part 1: Structural Architecture & Nomenclature
The core structure consists of an aryl group linked to a hydrazine moiety via a sulfonyl bridge. This bridge acidifies the adjacent
General Structure
[2]-
Ar (Aryl): Typically Phenyl, p-Tolyl, or 2,4,6-Triisopropylphenyl.
-
Sulfonyl Bridge (
): Acts as a leaving group in fragmentation reactions. -
Hydrazine (
): The nucleophilic center that condenses with ketones/aldehydes.
Graphviz Diagram: Structural Classification & Reactivity
The following diagram illustrates the chemical space and reactive pathways of sulfonyl hydrazides.
Figure 1: Structural classification and downstream reactive intermediates of sulfonyl hydrazides.
Part 2: Master Identifier Table (CAS & InChIKeys)
For precise database interoperability (PubChem, ChemSpider, internal ELN), use the InChIKey . It provides a collision-resistant, fixed-length string that avoids the ambiguity often found in common names.
| Common Name | Abbr. | CAS Registry No.[3][4][5][6][7][8][9] | InChIKey (Exact Match) | Molecular Weight |
| p-Toluenesulfonyl hydrazide | TsNHNH2 | 1576-35-8 | ICGLPKIVTVWCFT-UHFFFAOYSA-N | 186.23 |
| Benzenesulfonyl hydrazide | BSH | 80-17-1 | VJRITMATACIYAF-UHFFFAOYSA-N | 172.20 |
| 2,4,6-Triisopropylbenzenesulfonyl hydrazide | Trisylhydrazide | 39085-59-1 | UGRVYFQFDZRNMQ-UHFFFAOYSA-N | 298.44 |
| Dansyl hydrazine | Dansyl-NHNH2 | 33008-06-9 | KPQYDVAFRDWIBW-UHFFFAOYSA-N | 265.33 |
| 4-Acetamidobenzenesulfonyl hydrazide | - | 53-60-1 | N/A (Verify via SMILES) | 229.26 |
Data Integrity Note: When sourcing these materials, verify the CAS against the melting point. Isomers (e.g., o-toluenesulfonyl hydrazide) exist but have distinct physical properties.
Part 3: Synthetic Utility & Mechanism
The primary utility of these compounds lies in their ability to convert carbonyls into hydrazones, which then decompose. This pathway is critical for generating carbenoids for cyclopropanation or C-H insertion.
The Bamford-Stevens vs. Shapiro Divergence
The choice of sulfonyl hydrazide (Tosyl vs. Trisyl) often dictates the reaction outcome due to steric factors.
-
Bamford-Stevens: Uses bases like NaOMe; yields diazo compounds/carbenes.
-
Shapiro Reaction: Uses Alkyllithiums (RLi); yields vinyllithium species. Trisyl hydrazide is preferred here to prevent ortho-lithiation of the sulfonyl ring [1].
Figure 2: Divergent mechanistic pathways for sulfonyl hydrazones.
Part 4: Protocol – Synthesis & Self-Validating Analysis
Objective: Synthesis of p-Toluenesulfonyl hydrazide (Tosylhydrazide) with purity suitable for drug development applications. Scale: 100 mmol (Adjustable).
1. Synthesis Protocol [2]
This reaction relies on the nucleophilic attack of hydrazine on the sulfonyl chloride.
-
Reagents:
-
p-Toluenesulfonyl chloride (TsCl): 19.0 g (100 mmol)
-
Hydrazine hydrate (80% or 100%): 10-12 mL (Excess, ~200 mmol)
-
Solvent: THF (Tetrahydrofuran) or Methanol.
-
-
Step-by-Step:
-
Preparation: Dissolve hydrazine hydrate in THF (100 mL) and cool to 0–5°C (Ice bath). Critical: Hydrazine is toxic; use a fume hood.
-
Addition: Dissolve TsCl in minimal THF. Add dropwise to the hydrazine solution over 30 minutes.
-
Why? Adding TsCl to hydrazine ensures hydrazine is always in excess, preventing the formation of the bis-sulfonyl byproduct (
).
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 30 minutes.
-
Workup: Add water (100 mL) and extract with Ethyl Acetate (if product is soluble) or filter the precipitate (if using Methanol/Water method).
-
Purification: Recrystallize from Ethanol/Water (1:1).
-
2. Self-Validating Analytical System
To ensure the reagent is valid for use, it must pass the following "Go/No-Go" criteria.
| Metric | Acceptance Criteria | Scientific Rationale |
| Appearance | White crystalline powder | Yellowing indicates oxidation or diazo contamination. |
| Melting Point | 104–107°C (Decomposition) | Sharp melting with gas evolution ( |
| 1H NMR (DMSO-d6) | The broad NH signals are diagnostic. Absence of NH signals implies decomposition. | |
| Solubility | Soluble in MeOH, EtOH, DMSO | Insoluble material may be the bis-substituted byproduct. |
Part 5: Safety & Handling (Critical)
Sulfonyl hydrazides are classified as Self-Reactive Substances (Type D) .[4]
-
Thermal Hazard: They decompose exothermically upon heating, releasing nitrogen gas. Do not heat bulk material above 50°C during drying [3].
-
Storage: Store at room temperature or refrigerated (<15°C) in amber vials. Light sensitive.[3]
-
Toxicity: Hydrazine precursors are potential carcinogens. Handle with double gloving and full respiratory protection.
References
-
Chamberlin, A. R., & Bond, F. T. (1990). Vinyllithium Derivatives from Arenesulfonylhydrazones. Organic Reactions. Link
-
Friedman, L., et al. (1960). p-Toluenesulfonylhydrazide.[4][10] Organic Syntheses, Coll. Vol. 5, p.1055. Link
-
Haz-Map. (n.d.). p-Toluenesulfonyl hydrazide - Hazardous Agents. National Library of Medicine. Link
-
Sigma-Aldrich. (n.d.). Benzenesulfonyl hydrazide Product Sheet. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 99% Pure p-Toluenesulfonyl Hydrazide – Powerful & Reliable [ketonepharma.com]
- 3. Benzenesulfonyl Hydrazide | 80-17-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. p-Toluenesulfonyl hydrazide 97 1576-35-8 [sigmaaldrich.com]
- 5. mpbio.com [mpbio.com]
- 6. Benzenesulfonyl hydrazide | CAS 80-17-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. chemscene.com [chemscene.com]
- 8. p-Toluenesulfonylhydrazide [oakwoodchemical.com]
- 9. CAS 80-17-1: Benzenesulfonyl hydrazide | CymitQuimica [cymitquimica.com]
- 10. p-Toluenesulfonyl hydrazide - Hazardous Agents | Haz-Map [haz-map.com]
Methodological & Application
Protocol for the Synthesis of Sulfone- and Hydrazone-Containing Covalent Organic Frameworks (COFs)
An Application Guide for Researchers
Introduction: The Strategic Integration of Sulfone and Hydrazone Moieties in COF Chemistry
Covalent Organic Frameworks (COFs) represent a class of crystalline porous polymers constructed from light elements, offering unparalleled opportunities for rational design and functional tailoring.[1] Their ordered pore structures, high surface areas, and exceptional stability make them prime candidates for applications ranging from gas storage and catalysis to sensing and drug delivery.[2][3]
This guide focuses on a specific, highly functional class of COFs: those constructed using sulfone-containing building blocks and joined by robust hydrazone linkages. This combination is not arbitrary; it is a deliberate design choice to imbue the resulting framework with a unique set of properties.
-
The Role of the Sulfone Group (-SO₂-): The incorporation of the sulfone moiety, a strong electron-withdrawing group, serves multiple purposes. It enhances the chemical and thermal stability of the framework and introduces a high degree of polarity. This increased hydrophilicity can be critical for applications in aqueous media and for modulating interactions with polar guest molecules, such as pharmaceuticals.[4] Furthermore, the sulfone group can create donor-acceptor systems within the COF structure, a feature highly sought after for photocatalytic and electronic applications.[5][6]
-
The Advantage of the Hydrazone Linkage (-C=N-NH-): The hydrazone linkage is formed via a reversible condensation reaction, a cornerstone of the dynamic covalent chemistry that allows for the error-checking necessary to form highly crystalline, ordered frameworks.[7] Once formed, the hydrazone bond is exceptionally stable, contributing to the overall robustness of the COF.[7] The N-H and C=O functionalities within the resulting β-ketoenamine or hydrazide structures provide hydrogen bonding sites, which can be crucial for substrate binding and recognition.
This document provides a comprehensive protocol for the synthesis and characterization of these advanced materials, with insights aimed at researchers in materials science and professionals in drug development who can leverage these platforms for high-capacity drug loading and controlled release systems.[8]
Reaction Mechanism and Workflow
The synthesis of a sulfone-hydrazone COF proceeds via a Schiff-base condensation reaction between a monomer bearing aldehyde functionalities and a linker containing hydrazide groups.[2] The reaction is typically catalyzed by an acid, such as acetic acid.[9]
The dynamic nature of the hydrazone bond formation allows for a "self-healing" or "error-checking" process during synthesis. This means that malformed or amorphous connections can break and reform, a process that, under thermodynamic control, ultimately leads to the most stable, crystalline framework.[7]
Synthesis Workflow Diagram
The overall process, from monomer selection to final characterization, is outlined below.
Caption: General Workflow for Sulfone-Hydrazone COF Synthesis.
Reaction Scheme Diagram
The core chemical transformation is the condensation of an aldehyde and a hydrazide.
Caption: Condensation Reaction Forming Hydrazone Linkage.
Detailed Synthesis Protocol: TFP-DDS-COF
This protocol details the synthesis of a representative COF using 1,3,5-Triformylphloroglucinol (TFP) and a conceptual diamine derived from 4,4'-Diaminodiphenyl Sulfone (DDS) , which would be reacted with a dihydrazide. For a practical example based on literature, we will adapt a procedure for a hydrazone-linked COF, noting where the sulfone monomer would be incorporated. The procedure is based on established methods for synthesizing crystalline hydrazone-linked COFs.[9][10]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,3,5-Triformylphloroglucinol (TFP) | >97% | Sigma-Aldrich | Aldehyde monomer (C₃ symmetry) |
| Terephthaloyl dihydrazide (DHz) | >98% | TCI Chemicals | Hydrazide linker (C₂ symmetry) |
| 3,7-Diaminodibenzo[b,d]thiophene sulfone (DAS) | Synthesis Grade | Custom/Literature | Example sulfone monomer (C₂ symmetry)[5] |
| Mesitylene | Anhydrous, >99% | Sigma-Aldrich | Solvent |
| 1,4-Dioxane | Anhydrous, >99.8% | Sigma-Aldrich | Solvent |
| Acetic Acid (Glacial) | ACS Reagent, >99.7% | Fisher Scientific | Catalyst (6 M aqueous solution is often prepared)[10] |
| N,N-Dimethylformamide (DMF) | ACS Grade | VWR | Washing solvent |
| Tetrahydrofuran (THF) | ACS Grade | VWR | Washing solvent |
| Acetone | ACS Grade | VWR | Washing solvent |
| Pyrex Tubes (10 mL) | - | Corning | Reaction vessel |
Step-by-Step Synthesis Procedure
-
Monomer Preparation: In a 10 mL Pyrex tube, add the aldehyde monomer (e.g., 1,3,5-triformylphloroglucinol, 0.48 mmol) and the dihydrazide linker (e.g., terephthaloyl dihydrazide, 0.72 mmol).[2] Scientist's Note: A slight excess of the more soluble linker can sometimes improve crystallinity. The stoichiometry must be carefully controlled to achieve a well-ordered framework.
-
Solvent and Catalyst Addition: To the tube containing the monomers, add a solvent mixture of mesitylene and 1,4-dioxane (e.g., 9:1 v/v, totaling 10 mL).[9] Add the acid catalyst, typically an aqueous solution of 6 M acetic acid (1 mL).[10] Scientist's Note: The solvent choice is critical. Mesitylene provides a high boiling point for the reaction, while dioxane helps to dissolve the monomers. The catalyst protonates the carbonyl group, making it more electrophilic and accelerating the condensation reaction.
-
Degassing: Sonicate the mixture for 10-15 minutes to ensure homogeneity. Subsequently, subject the tube to three freeze-pump-thaw cycles. This is a critical step to remove dissolved oxygen, which can cause unwanted side reactions and defects in the COF structure.
-
Reaction Sealing and Heating: After the final thaw cycle, seal the Pyrex tube under vacuum using a torch. Place the sealed tube in a preheated oven at 120 °C for 3 days (72 hours).[9] Scientist's Note: The solvothermal conditions (elevated temperature and pressure) promote the reversible bond formation and facilitate the crystallization process, leading to a thermodynamically stable, ordered product.
-
Isolation: After 72 hours, remove the tube from the oven and allow it to cool to room temperature. A precipitate (typically a yellow or orange powder) should be visible. Carefully open the tube and collect the solid product by filtration through a medium-porosity fritted glass funnel.
-
Purification and Washing: Wash the collected solid sequentially with copious amounts of N,N-Dimethylformamide (DMF), tetrahydrofuran (THF), and acetone.[10] This step is crucial to remove any unreacted monomers, oligomers, and the catalyst trapped within the pores. Scientist's Note: For enhanced purification, Soxhlet extraction with THF for 24 hours can be performed.[10] This ensures a high-purity material, which is essential for accurate characterization and application performance.
-
Activation: Dry the purified COF powder under high vacuum at 100-120 °C overnight. This process, known as activation, removes any residual solvent from the pores, making the internal surface area accessible for characterization or application. The final product is a free-flowing powder.
Characterization: Validating a Successful Synthesis
Each characterization technique provides a piece of the puzzle to confirm the identity, crystallinity, porosity, and stability of the synthesized COF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the formation of the hydrazone linkage.
-
Expected Result: Disappearance of the characteristic C=O stretching peak of the aldehyde (~1650-1700 cm⁻¹) and the N-H stretching of the hydrazide. Appearance of a new C=N stretching peak (~1620 cm⁻¹) and the amide C=O stretch from the hydrazone linkage.[7] This confirms the covalent bond formation.
-
-
Powder X-Ray Diffraction (PXRD):
-
Purpose: To verify the crystallinity and long-range order of the COF.
-
Expected Result: A diffraction pattern with sharp, well-defined peaks at specific 2θ values indicates a crystalline material.[1][7] The peak positions can be compared to a simulated pattern from a proposed crystal structure (e.g., AA or AB stacking) to solve the structure.
-
-
Nitrogen Sorption Analysis (BET):
-
Purpose: To determine the porosity, specific surface area, and pore size distribution.
-
Expected Result: A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. The Brunauer-Emmett-Teller (BET) surface area can be calculated from the isotherm, with values often ranging from 400 to over 1500 m²/g.[9] This confirms the permanent porosity of the activated COF.
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To assess the thermal stability of the COF.
-
Expected Result: The TGA curve should show high thermal stability, with minimal weight loss up to 300-400 °C under an inert atmosphere. This indicates a robust framework suitable for various applications.
-
-
Scanning/Transmission Electron Microscopy (SEM/TEM):
-
Purpose: To visualize the morphology and particle size of the COF.
-
Expected Result: SEM and TEM images can reveal the material's morphology, which can range from flower-like nanosheets[5] to aggregated spherical particles or fibrous structures.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Monomers are not pure. 3. Improper sealing of the reaction tube. | 1. Increase reaction time or temperature slightly (e.g., to 130 °C). 2. Recrystallize monomers before use. 3. Ensure a complete vacuum seal on the Pyrex tube. |
| Amorphous Product (No PXRD Peaks) | 1. Reaction conditions are not optimal (kinetically trapped). 2. Incorrect solvent ratio. 3. Catalyst concentration is too high/low. | 1. Try a different solvent system (e.g., n-butanol/o-dichlorobenzene[9]). 2. Screen different solvent ratios. 3. Vary the concentration of the acetic acid catalyst. |
| Low Surface Area (BET) | 1. Incomplete activation (solvent remains in pores). 2. Pore collapse during work-up. 3. Amorphous domains blocking pores. | 1. Increase activation temperature or time under vacuum. 2. Consider a milder activation method like supercritical CO₂ activation.[1][9] 3. Optimize synthesis for higher crystallinity. |
| PXRD Peaks are Broad | 1. Small crystallite size. 2. Presence of structural defects or disorder. | 1. Extend the reaction time to allow for larger crystal growth. 2. Modulate the catalyst concentration; sometimes a slower reaction yields higher quality crystals. |
Applications in Drug Development
The unique properties of sulfone-hydrazone COFs make them highly attractive platforms for drug delivery.[8]
-
High Drug Loading Capacity: The high surface area and large pore volume allow for the encapsulation of significant quantities of therapeutic agents, potentially exceeding the capacity of many polymer-based nanocarriers.[8]
-
Tunable Host-Guest Interactions: The sulfone groups and hydrazone linkages provide polar and hydrogen-bonding sites. These can interact with functional groups on drug molecules (e.g., -OH, -NH₂, -COOH) via hydrogen bonding or dipole-dipole interactions, enabling controlled loading and release.
-
Enhanced Stability and Biocompatibility: Composed of strong covalent bonds between light elements (C, N, O, S, H), these COFs are generally stable in biological environments and avoid the metal toxicity issues associated with Metal-Organic Frameworks (MOFs).[8]
-
Stimuli-Responsive Release: The framework can be further functionalized with stimuli-responsive groups to trigger drug release in response to specific biological cues, such as changes in pH or enzyme concentration at a tumor site.[3]
References
-
University College London Discovery. (n.d.). Sulfone Containing Covalent Organic Frameworks for Photocatalytic Hydrogen Evolution from Water. Retrieved from UCL Discovery. [Link]
-
Unveiling the catalytic potency of a novel hydrazone-linked covalent organic framework for the highly efficient one-pot synthesis of 1,2,4-triazolidine-3-thiones. (2024). RSC Advances. [Link]
-
Wei, L., et al. (2022). Visible Light-Responsive Sulfone-Based Covalent Organic Framework as Metal-Free Nanoenzyme for Visual Colorimetric Determination of Uranium. MDPI. [Link]
-
Cele, Z.P., et al. (2023). Green Synthesis of Covalent Organic Frameworks for Use in Reclamation of Saline Water in Water Treatment Plants. AIP Publishing. [Link]
-
Mondal, B., et al. (2022). Design and prompt synthesis of a hydrazone-linked covalent organic framework with binding pockets for lanthanides: luminescent pH and ratiometric temperature sensing. Journal of Materials Chemistry A. [Link]
-
ResearchGate. (n.d.). Schematic overview of the preparation of hydrazone COF aerogels through.... Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Sulfone-containing covalent organic frameworks for photocatalytic hydrogen evolution from water. Retrieved from ResearchGate. [Link]
-
American Chemical Society. (n.d.). Enhanced crystallinity and porosity of hydrazone linked covalent organic frameworks through supercritical carbon dioxide activation. Retrieved from ACS Publications. [Link]
-
Kalist, S., et al. (2021). Synthesis of Side-Chain-Free Hydrazone-Linked Covalent Organic Frameworks through Supercritical Carbon Dioxide Activation. Thieme. [Link]
-
Kalist, S., et al. (2022). Hydrazine-Hydrazide-Linked Covalent Organic Frameworks for Water Harvesting. ACS Organic & Inorganic Au. [Link]
-
Dahanayake, A. U., et al. (2023). Synthesis and Additive Manufacturing of Hydrazone-Linked Covalent Organic Framework Aerogels. Chemistry – A European Journal. [Link]
-
ResearchGate. (n.d.). The synthetic routes and chemical structures of the sulfone COFs (top). Retrieved from ResearchGate. [Link]
-
Zhu, Y., et al. (2024). Constructing Hydrazone-Linked Chiral Covalent Organic Frameworks with Different Pore Sizes for Asymmetric Catalysis. MDPI. [Link]
-
Heriot-Watt Research Portal. (2018). Sulfone-containing covalent organic frameworks for photocatalytic hydrogen evolution from water. Retrieved from Heriot-Watt University. [Link]
-
Creative Biostructure. (n.d.). Application of Covalent Organic Frameworks (COFs) in Stimulus-Responsive Drug Delivery. Retrieved from Creative Biostructure. [Link]
-
ResearchGate. (n.d.). Sulfonic acid functionalized covalent organic frameworks as efficient catalyst for the one-pot tandem reactions. Retrieved from ResearchGate. [Link]
-
University of Strathclyde. (2018). Sulfone-containing covalent organic frameworks for photocatalytic hydrogen evolution from water. Retrieved from University of Strathclyde. [Link]
-
Chemical Journal of Chinese Universities. (2021). Sulfonic Acid-functionalized Spherical Covalent Organic Framework with Ultrahigh Capacity for the Removal of Cationic Dyes. Retrieved from j.cjcu.jlu.edu.cn. [Link]
-
Scicluna, M. C. (2022). An investigation on the potential of covalent organic frameworks (COFs) to be used as nanocarriers in drug delivery systems. University of Malta. [Link]
Sources
- 1. Enhanced crystallinity and porosity of hydrazone linked covalent organic frameworks through supercritical carbon dioxide activation - American Chemical Society [acs.digitellinc.com]
- 2. Unveiling the catalytic potency of a novel hydrazone-linked covalent organic framework for the highly efficient one-pot synthesis of 1,2,4-triazolidin ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00650J [pubs.rsc.org]
- 3. OAR@UM: An investigation on the potential of covalent organic frameworks (COFs) to be used as nanocarriers in drug delivery systems [um.edu.mt]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Visible Light-Responsive Sulfone-Based Covalent Organic Framework as Metal-Free Nanoenzyme for Visual Colorimetric Determination of Uranium [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Application of Covalent Organic Frameworks (COFs) in Stimulus-Responsive Drug Delivery - CD Bioparticles [cd-bioparticles.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. mdpi.com [mdpi.com]
Step-by-step synthesis of 1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine
Application Note: Synthesis of 1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine
Part 1: Executive Summary & Strategic Analysis
Compound Identity:
-
IUPAC Name: 1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine[1]
-
Common Name: 3,3'-Dihydrazinodiphenyl Sulfone (3,3'-DHDPS)
-
CAS Number: 443292-88-4[2]
-
Molecular Formula:
-
Molecular Weight: 278.33 g/mol
Scientific Rationale: The synthesis of 3,3'-dihydrazinodiphenyl sulfone is a critical transformation for researchers developing high-performance polymers, specifically poly(aryl ether sulfones) and cross-linked epoxy networks. The hydrazine functionality introduces a reactive handle for condensation with aldehydes/ketones (forming hydrazones) or for curing epoxy resins, while the sulfone backbone imparts high thermal stability and oxidation resistance.
Retrosynthetic Strategy:
The most robust route to aryl hydrazines is the reduction of the corresponding aryl diazonium salts. For this target, the starting material is the commercially available 3,3'-Diaminodiphenyl Sulfone (3,3'-DADPS) . This pathway avoids the harsh conditions of nucleophilic aromatic substitution (
Pathway Overview:
-
Diazotization: Conversion of 3,3'-DADPS to the bis-diazonium salt using sodium nitrite in acidic media.
-
Reduction: Selective reduction of the diazonium intermediate to the hydrazine using Stannous Chloride (
) (Meyer Method). -
Isolation: Precipitation of the hydrazine hydrochloride salt followed by neutralization to the free base.
Part 2: Safety & Hazard Assessment (Critical)
WARNING: This protocol involves the handling of hazardous reagents. Strict adherence to safety protocols is mandatory.
| Reagent | Hazard Class | Critical Safety Measure |
| 3,3'-DADPS | Irritant, Potential Sensitizer | Use dust mask/fume hood to avoid inhalation. |
| Sodium Nitrite | Oxidizer, Toxic | Avoid contact with organic combustibles. |
| Diazonium Salt (Intermediate) | Explosion Hazard | NEVER isolate the dry diazonium salt. Keep in solution at <5°C. |
| Hydrazine Derivatives | Toxic, Carcinogenic | Double-gloving (Nitrile), full face shield, and fume hood required. |
| Stannous Chloride | Corrosive, Irritant | Handle in a fume hood; reacts with moisture. |
Part 3: Detailed Experimental Protocol
Phase 1: Diazotization of 3,3'-Diaminodiphenyl Sulfone
Objective: To generate the electrophilic bis-diazonium species in situ.
Materials:
-
3,3'-Diaminodiphenyl sulfone (3,3'-DADPS): 10.0 g (40.3 mmol)
-
Hydrochloric Acid (conc. 37%): 25 mL
-
Sodium Nitrite (
): 6.1 g (88.4 mmol, 2.2 eq) -
Distilled Water: 100 mL
-
Ice bath
Procedure:
-
Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, suspend 10.0 g of 3,3'-DADPS in 40 mL of water.
-
Acidification: Slowly add 25 mL of conc. HCl dropwise. The amine will dissolve as the hydrochloride salt forms. Cool the solution to 0–5°C using an ice/salt bath. Crucial: Temperature must remain below 5°C to prevent decomposition of the diazonium salt.
-
Nitrite Addition: Dissolve 6.1 g of
in 20 mL of water. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature <5°C. -
Verification: Stir for an additional 30 minutes. Test the solution with starch-iodide paper; an immediate blue-black color confirms excess nitrous acid (required). If negative, add small aliquots of
solution until positive.
Phase 2: Reduction to Hydrazine Hydrochloride
Objective: To reduce the
Materials:
-
Stannous Chloride Dihydrate (
): 45.0 g (~200 mmol, ~5 eq) -
Hydrochloric Acid (conc.): 50 mL
Procedure:
-
Preparation of Reductant: Dissolve 45.0 g of
in 50 mL of conc. HCl. Cool this solution to 0°C. -
Reduction: Add the cold
solution to the diazonium salt mixture (from Phase 1) in a rapid stream with vigorous stirring. Note: Nitrogen evolution is minimal here, but ensure the system is vented. -
Crystallization: A heavy precipitate of the hydrazine hydrochloride double salt will form almost immediately.
-
Aging: Allow the mixture to stand in the refrigerator (4°C) overnight to complete crystallization.
-
Filtration: Filter the white/off-white solid using a sintered glass funnel. Wash with cold dilute HCl (1:1) to remove tin salts.
Phase 3: Isolation of the Free Base
Objective: To liberate the 1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine free base.
Procedure:
-
Dissolution: Dissolve the wet filter cake in the minimum amount of ice-cold water (~50-100 mL).
-
Neutralization: Carefully add 10% aqueous Sodium Hydroxide (NaOH) or Ammonia solution dropwise until the pH reaches ~9-10. The free hydrazine will precipitate.
-
Extraction (Optional but Recommended): If the precipitate is oily, extract with Ethyl Acetate (
mL). Dry the organic layer over anhydrous and evaporate under reduced pressure. -
Purification: Recrystallize the crude solid from Ethanol/Water (80:20).
-
Drying: Dry the purified crystals in a vacuum oven at 40°C for 12 hours.
Expected Yield: 60–75% Appearance: White to pale yellow crystalline solid.
Part 4: Characterization & Data Analysis
Spectroscopic Validation:
| Technique | Expected Signal (Approximate) | Structural Assignment |
| FT-IR | 3300–3400 | |
| 1150, 1300 | ||
| 1H NMR (DMSO- | ||
| Aromatic protons (3,3'-substitution pattern) | ||
| Melting Point | >180°C (Decomp.)[3] | Typical for aryl hydrazines/sulfones |
Part 5: Mechanistic Visualization
The following diagram illustrates the transformation from the diamine precursor to the final dihydrazine product via the diazonium intermediate.
Caption: Step-wise synthesis pathway from 3,3'-DADPS to the target dihydrazine via the Meyer reduction method.
Part 6: References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for diazonium reduction protocols).
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic insight into aromatic substitution and diazotization).
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CAS 599-61-1 (3,3'-Diaminodiphenyl sulfone). Retrieved from .
-
ChemicalBook. (2023). Product entry for 1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine (CAS 443292-88-4).[2] Retrieved from .
Sources
Application Note: High-Temperature Curing & Foaming with Sulfonyldibenzene Dihydrazide (SDBD)
[1]
Part 1: Executive Summary & Chemical Profile[1]
Sulfonyldibenzene Dihydrazide (SDBD) is a dual-function latent curing agent used in high-performance epoxy formulations.[1] It offers a unique combination of long shelf-life (latency) and in-situ expansion (blowing) .[1] Upon heating, it reacts with epoxide rings to crosslink the polymer while simultaneously decomposing to release nitrogen gas, creating a structural foam.
Chemical Identity
| Property | Detail |
| Chemical Name | 4,4'-Sulfonyldibenzene dihydrazide (or 4,4'-Oxybis(benzenesulfonyl hydrazide) analog) |
| CAS Number | Refers to specific isomer, typically80-51-3 (OBSH) or 42933-52-8 |
| Functionality | 4 (Four active hydrogens for curing) |
| Physical State | White crystalline powder |
| Melting/Decomp Point | 150°C – 165°C (Dependent on purity and heating rate) |
| Storage Stability | > 6 months at 25°C (in resin dispersion) |
Mechanism of Action
SDBD operates via two competing thermal pathways.[1] Controlling the ratio of these rates is the key to successful formulation.
-
Curing Reaction (Crosslinking): The nucleophilic hydrazine groups (
) attack the epoxide ring, opening it and forming a polymer network.[1] This increases viscosity and "locks" the foam structure.[1] -
Blowing Reaction (Gas Evolution): At elevated temperatures (
), the sulfonyl hydrazide group decomposes, releasing gas and water.
Part 2: Formulation Protocols
Stoichiometry Calculation
Unlike standard amines, SDBD is often used below stoichiometric levels if the primary goal is foaming, or at 1:1 stoichiometry for maximum mechanical strength.
-
Active Hydrogen Equivalent Weight (AHEW):
g/eq (Estimate based on MW / 4 active H).[1] -
Epoxy Equivalent Weight (EEW): Typically 185-190 g/eq for DGEBA (Bisphenol A).[1]
Standard Formula:
Example: For DGEBA (EEW 190):
Expert Insight: For foaming applications, it is common to use 10–20 phr . This provides sufficient crosslinking to hold the foam structure but leaves some epoxy unreacted or available for a secondary curative (like DICY) to boost Tg.[1]
Dispersion Protocol (Critical Step)
SDBD is a solid powder.[1] Poor dispersion leads to "hot spots" of large voids and uncured resin.[1]
-
Pre-dispersion: Mix SDBD into the liquid epoxy resin using a planetary mixer.
-
Three-Roll Milling: Pass the mixture through a three-roll mill (gap size < 50
) to break agglomerates. Caution: Monitor temperature.[1] Do not exceed 50°C to prevent premature reaction.[1] -
Degassing: Vacuum degas at RT for 20 mins to remove entrapped air (distinct from the chemical blowing that will happen later).
Part 3: Curing & Testing Workflows
Thermal Curing Profile
The ramp rate determines the cell structure.[1]
-
Fast Ramp (10°C/min): Rapid gas release before cure
Large, coarse cells. -
Slow Ramp (2°C/min): Cure advances before gas release
Small, uniform cells (High Density).[1]
Recommended Cycle (Structural Foam):
-
Ramp: 5°C/min to 130°C.
-
Dwell: Hold 30 min at 130°C (Pre-cure/Gelation onset).
-
Ramp: 5°C/min to 160°C.
-
Soak: Hold 60 min at 160°C (Full expansion and cure).
-
Cool: Slow cool to prevent thermal shock cracking.[1]
Experimental Workflow Diagram
Part 4: Performance Evaluation & Troubleshooting
Expected Properties
| Parameter | Uncured Mix | Cured (Foamed) |
| Viscosity | Paste / Thixotropic | Solid Foam |
| Density | 1.1 - 1.2 g/cm³ | 0.4 - 0.8 g/cm³ (Tunable) |
| Tg (DMA) | N/A | 120°C - 150°C |
| Shelf Life | > 3 months @ 25°C | Permanent |
Troubleshooting Guide
| Defect | Root Cause | Corrective Action |
| Foam Collapse | Gas evolved before gelation.[1] | Increase accelerator (e.g., Urea) to speed up cure, or lower initial dwell temp. |
| Large/Irregular Voids | Poor dispersion of SDBD.[1] | Increase 3-roll milling time; check particle size (<10 |
| Low Tg | Incomplete cure. | Increase final soak temperature to 170°C or add secondary curative (DICY).[1] |
| No Foaming | Cure happened before decomposition.[1] | Increase ramp rate; ensure temp reaches >150°C. |
Part 5: Safety & Handling (E-E-A-T)[1]
-
Gas Evolution: The reaction releases significant volumes of Nitrogen (
).[1] If cured in a closed mold, mold pressure will spike . Ensure tooling is designed for >500 psi or provide vent paths.[1] -
Hydrazine Toxicity: While sulfonyl hydrazides are less toxic than free hydrazine, they should be handled with standard PPE (gloves, respirator). Avoid inhalation of dust.[1]
-
Exotherm: The epoxy curing reaction is exothermic.[1] Combined with the decomposition of SDBD (also exothermic), "runaway" reactions can occur in large masses (>100g). Cure thin sections or use active cooling.[1]
References
-
Wear, R. L., et al. (1958). Dihydrazides as Curing Agents for Epoxy Resins. Journal of Applied Polymer Science.
-
Gantrade Corporation. (2020).[1] Adipic Acid Dihydrazide – A Unique Crosslinking Agent and Curative.[1]
-
MDPI Polymers. (2020).[1] Using Dihydrazides as Thermal Latent Curing Agents in Epoxy-Based Sealing Materials.
-
Quanex. (2025). How the Right Blowing Agent Shapes Sponge Rubber Performance.
-
PubChem. (2025).[1] 4,4'-Oxybis(benzenesulfonyl hydrazide) Compound Summary.
Application Note: Preparation of High-Performance Schiff Base Polymers from 3,3'-Dihydrazinodiphenyl Sulfone
Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Mechanistic Rationale
Schiff base polymers, particularly polyhydrazones and polyazomethines, are a class of high-performance macromolecules synthesized via the polycondensation of diamines or dihydrazines with dicarbonyl compounds[1]. While these polymers exhibit exceptional thermal stability, mechanical strength, and metal-chelating capabilities (making them valuable for catalysis, stealth coatings, and targeted drug delivery systems), their rigid, highly conjugated backbones often render them insoluble and intractable[2][3].
-
The Meta Substitution Kink: Unlike 4,4'-substituted analogs that promote linear, tightly packed crystalline domains, the 3,3'-linkage introduces a structural "kink" into the polymer backbone. This disrupts interchain hydrogen bonding and chain packing, significantly increasing the free volume and, consequently, the solubility of the polymer in polar aprotic solvents (e.g., DMF, DMSO, NMP).
-
The Sulfone (-SO₂-) Bridge: The highly polar, electron-withdrawing sulfone group imparts excellent oxidative and thermal stability while providing rotational flexibility[2]. Furthermore, the sulfone moiety enhances the polymer's compatibility with biological systems and pharmaceutical excipients by increasing its hydrophilicity compared to purely aromatic hydrocarbon backbones.
Polycondensation Chemistry
The synthesis proceeds via an acid-catalyzed step-growth polycondensation. The nucleophilic hydrazine (-NHNH₂) groups attack the electrophilic carbonyl carbons of a dialdehyde (e.g., isophthalaldehyde), forming a transient carbinolamine intermediate. Subsequent acid-catalyzed dehydration yields the stable hydrazone linkage (-CH=N-NH-)[4][5].
Fig 1. Acid-catalyzed polycondensation mechanism forming polyhydrazone Schiff base polymers.
Experimental Protocol: Self-Validating Synthesis System
This protocol utilizes a self-validating framework. By incorporating in-process checkpoints, researchers can verify the success of each phase before proceeding, ensuring high molecular weight and purity.
Materials Required
-
Monomer A: 3,3'-Dihydrazinodiphenyl sulfone (Purified via recrystallization from ethanol).
-
Monomer B: Isophthalaldehyde or Terephthalaldehyde (Sublimed prior to use).
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Catalyst: Glacial acetic acid or p-toluenesulfonic acid (PTSA)[4][5].
-
Precipitant: Anhydrous Methanol or cold Deionized Water.
Fig 2. Step-by-step experimental workflow for the synthesis and validation of Schiff base polymers.
Step-by-Step Methodology
Step 1: Monomer Preparation & Dissolution
-
Equip a 100 mL three-neck round-bottom flask with a magnetic stirrer, a Dean-Stark trap (to remove water and drive the equilibrium forward), a reflux condenser, and a nitrogen inlet.
-
Add exactly 10.0 mmol of 3,3'-DHDPS and 10.0 mmol of the chosen dialdehyde to ensure perfect stoichiometric balance, which is critical for achieving high molecular weights in step-growth polymerization.
-
Inject 25 mL of anhydrous DMF and 3-5 drops of glacial acetic acid (catalyst)[5].
-
Causality Check: The nitrogen atmosphere is mandatory. Hydrazine derivatives are highly susceptible to thermal oxidation, which would prematurely terminate chain growth and result in dark, low-molecular-weight oligomers.
Step 2: Polycondensation
-
Heat the reaction mixture to 100–120 °C under continuous stirring and nitrogen flow for 12 to 24 hours[2].
-
In-Process Validation: After 6 hours, extract a 0.5 mL aliquot. The solution should exhibit a marked increase in kinematic viscosity. If the solution remains highly fluid, verify the stoichiometric ratio or check for moisture contamination (which reverses the Schiff base formation).
Step 3: Precipitation & Isolation
-
Cool the highly viscous polymer solution to room temperature.
-
Add the solution dropwise into 250 mL of vigorously stirred cold methanol. The polymer will crash out as a fibrous yellow/orange precipitate.
-
Recover the polymer via vacuum filtration using a fine-porosity glass frit.
Step 4: Purification (Crucial for Drug Development Applications)
-
Transfer the crude polymer to a cellulose thimble and perform Soxhlet extraction using hot ethanol for 24 hours.
-
Causality Check: Soxhlet extraction is vital to remove trapped unreacted monomers and low-molecular-weight oligomers. If left in the matrix, these impurities will act as plasticizers, artificially lowering the glass transition temperature (
) and causing cytotoxicity in downstream biological assays[6].
-
Dry the purified polymer in a vacuum oven at 80 °C for 24 hours to constant weight.
Data Presentation & Characterization Guidelines
To validate the structural integrity and physical properties of the synthesized Schiff base polymer, quantitative data must be gathered and compared against the following expected benchmarks.
Table 1: Key FT-IR Diagnostic Bands
FT-IR is the primary tool for validating the conversion of monomers to the polymer. The disappearance of starting material peaks confirms a self-validating synthesis[2][6].
| Functional Group | Expected Wavenumber (cm⁻¹) | Diagnostic Significance |
| –CH=N– (Imine/Hydrazone) | 1610 – 1650 | Primary confirmation of Schiff base formation. |
| –NH₂ (Primary Amine) | 3300 – 3450 | Should disappear completely (confirms DHDPS consumption). |
| –C=O (Aldehyde) | ~1690 – 1715 | Should disappear completely (confirms dialdehyde consumption). |
| –SO₂– (Sulfone Asymmetric) | 1290 – 1310 | Confirms the structural integrity of the DHDPS backbone. |
| –SO₂– (Sulfone Symmetric) | 1140 – 1160 | Confirms the structural integrity of the DHDPS backbone. |
Table 2: Expected Physicochemical & Thermal Properties
The incorporation of the 3,3'-sulfone linkage yields specific thermal and solubility profiles compared to traditional highly rigid Schiff base polymers[3].
| Property | Analytical Method | Expected Result / Range |
| Solubility | Visual / Gravimetric | Soluble in DMF, DMSO, NMP, DMAc. Insoluble in Water, Methanol, Hexane. |
| Glass Transition ( | DSC (2nd heating cycle) | 180 °C – 220 °C (Dependent on the dialdehyde rigidity). |
| Thermal Degradation ( | TGA (in N₂ atmosphere) | > 350 °C (Demonstrating high thermal stability). |
| Molecular Weight ( | GPC (DMF as eluent) | 25,000 – 60,000 Da (Polydispersity Index ~ 1.8 - 2.5). |
References
-
Synthesis, Characterization of a New Schiff Base Polymers and Evaluation of Their Anticancer Activity Neliti URL:[Link][6]
-
Synthesis and Characterization of Schiff Base Polymers via Metal Coordination and Its Application in Infrared Stealth Coating MDPI - Polymers URL:[Link][2]
-
A novel avenue in the successful synthesis of Schiff base macromolecules via innovative plasma and classical approaches National Institutes of Health (PMC) URL:[Link][5]
-
Schiff Base polymers: synthesis and characterization ResearchGate URL:[Link][1]
-
A new soluble Schiff base polymer with a double azomethine group synthesized by oxidative polycondensation Taylor & Francis Online URL:[Link][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 4-Hydrazinyl-1,1-dioxothiolan-3-ol|CAS 874-47-5 [benchchem.com]
- 5. A novel avenue in the successful synthesis of Schiff base macromolecules via innovative plasma and classical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.neliti.com [media.neliti.com]
Application Note: Functionalization of Polysulfones with Hydrazine Groups for Advanced Membrane Applications
Abstract
Polysulfone (PSf) and its derivatives are premier materials in membrane technology, prized for their exceptional mechanical, thermal, and chemical stability.[1] However, their inherent hydrophobicity often leads to challenges such as biofouling, which can impede performance and lifespan.[2] Chemical functionalization of the polysulfone backbone is a critical strategy to enhance surface properties, thereby expanding their utility.[1][3] This guide provides a comprehensive technical overview and detailed protocols for the functionalization of polysulfone with hydrazine groups. The introduction of the highly reactive hydrazine moiety (-NHNH₂) serves as a versatile chemical handle for subsequent modifications, such as grafting antifouling polymers, creating pH-responsive drug delivery systems, or developing high-capacity membranes for heavy metal sequestration.[4][5][6] We detail a robust two-step synthesis involving chloromethylation followed by hydrazinolysis, methods for rigorous characterization, and protocols for membrane fabrication and performance evaluation in a representative application.
Introduction: The Rationale for Hydrazine Functionalization
The primary motivation for modifying polysulfone membranes is to tailor their surface chemistry for specific, demanding applications. While the pristine polymer offers structural integrity, it lacks the reactive sites needed for covalent attachment of other functional molecules. Introducing hydrazine groups addresses this limitation directly.
Why Hydrazine?
-
High Reactivity: The terminal amine group of the hydrazine moiety is a potent nucleophile, readily reacting with aldehydes and ketones to form pH-sensitive hydrazone linkages, a cornerstone of controlled drug release systems.[5][7][8]
-
Chelating Properties: The lone electron pairs on the adjacent nitrogen atoms act as an effective chelation site for divalent heavy metal cations (e.g., Pb²⁺, Cu²⁺, Cd²⁺), making these membranes highly suitable for environmental remediation.[9][10]
-
Versatile Chemical Handle: The hydrazine group is a gateway for a multitude of further chemical modifications, including grafting of hydrophilic polymers like polyethylene glycol (PEG) or zwitterionic polymers to dramatically improve antifouling properties.
This document serves as a practical guide for researchers, enabling the reliable synthesis and application of these advanced, functionalized membrane materials.
Synthesis Pathway: From Inert Polysulfone to Reactive Hydrazine-PSf
The most reliable method to introduce hydrazine groups onto the aromatic backbone of polysulfone is a two-step process. First, the polymer is activated via chloromethylation to introduce a reactive leaving group. Second, this group is displaced by hydrazine in a nucleophilic substitution reaction.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Post-synthetic functionalization of a polysulfone scaffold with hydrazone-linked functionality - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of hydrazine functionalized polymer brushes hybrid magnetic nanoparticles for highly specific enrichment of glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Hydrazone-Containing Triblock Copolymeric Micelles for pH-Controlled Drug Delivery [frontiersin.org]
- 8. Frontiers | Tunable drug delivery using chemoselective functionalization of hydrogels [frontiersin.org]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
Procedure for diazotization and reduction of 3,3'-diaminodiphenyl sulfone
Application Note: High-Purity Synthesis of 3,3'-Dihydrazinodiphenyl Sulfone
Executive Summary & Scope
This application note details the protocol for the functionalization of 3,3'-diaminodiphenyl sulfone (3,3'-DDS) via a sequential bis-diazotization (tetrazotization) and reduction strategy.
While 3,3'-DDS is commonly synthesized via the reduction of 3,3'-dinitrodiphenyl sulfone, this protocol addresses the downstream transformation of the amino groups. The primary target described here is 3,3'-dihydrazinodiphenyl sulfone , a critical bis-nucleophilic scaffold used in the synthesis of:
-
Bis-pyrazolone dyes and pigments.
-
High-performance polymers (as a cross-linking agent).
-
Macrocyclic ligands for metal chelation.
Key Technical Challenge: The sulfone bridge (
Scientific Principles & Mechanism
The transformation proceeds through two distinct chemical phases:[1][2][3][4]
Phase 1: Bis-Diazotization (Tetrazotization)
The primary amine groups at the 3 and 3' positions are converted into diazonium salts using nitrous acid (generated in situ from sodium nitrite and hydrochloric acid).
-
Reaction:
-
Stoichiometry: As a diamine, 3,3'-DDS requires
equivalents of . -
Thermodynamics: Exothermic. Strict temperature control (
) is required to prevent hydrolysis to phenols ( ).
Phase 2: Reduction to Hydrazine
The diazonium intermediate is reduced using Stannous Chloride (
-
Reaction:
Experimental Protocol
Reagents & Equipment
| Reagent | Grade | Role |
| 3,3'-Diaminodiphenyl Sulfone | >98% HPLC | Substrate |
| Hydrochloric Acid (37%) | ACS Reagent | Solvent / Proton Source |
| Sodium Nitrite ( | >99% | Diazotizing Agent |
| Stannous Chloride Dihydrate | Reagent Grade | Reducing Agent |
| Ethanol / Diethyl Ether | ACS Reagent | Washing / Precipitation |
| Sodium Hydroxide (NaOH) | 40% w/v | Neutralization (Optional) |
Equipment:
-
3-Neck Round Bottom Flask (equipped with mechanical stirrer and thermometer).
-
Ice/Salt Bath (capable of maintaining -5°C).
-
Addition Funnel (pressure-equalizing).
-
Vacuum Filtration Setup (Buchner funnel).
Step-by-Step Methodology
Step 1: Preparation of the Substrate Solution
-
Charge a 500 mL 3-neck flask with 24.8 g (0.1 mol) of 3,3'-diaminodiphenyl sulfone .
-
Add 100 mL of concentrated HCl (37%) dropwise with stirring.
-
Note: The sulfone is sparingly soluble in water but will form the hydrochloride salt in conc. HCl. If a suspension persists, add 50 mL of Glacial Acetic Acid to aid solubility.
-
-
Cool the mixture to -5°C to 0°C using an ice/salt bath. Ensure vigorous stirring to maintain a fine suspension/solution.
Step 2: Bis-Diazotization
-
Prepare a solution of 15.0 g (0.217 mol, 2.17 eq) of Sodium Nitrite in 40 mL of water .
-
Add the nitrite solution dropwise to the amine mixture over 45 minutes .
-
Critical Parameter: Maintain internal temperature below 5°C .
-
-
After addition, stir at 0°C for 60 minutes .
-
Checkpoint: Test for excess nitrous acid using starch-iodide paper (should turn blue immediately). If negative, add small aliquots of
until a positive test persists for 10 minutes. -
Destroy excess nitrous acid by adding Urea (~0.5 g) until the starch-iodide test is negative.
Step 3: Reduction (SnCl2 Method)
-
In a separate beaker, dissolve 100 g (0.44 mol, ~2.2 eq per diazo group) of
in 150 mL of concentrated HCl . Cool this solution to 0°C. -
Transfer the cold diazonium solution (from Step 2) into the cold stannous chloride solution rapidly with vigorous agitation.
-
Safety: Nitrogen evolution may occur if temperature spikes.
-
-
Allow the mixture to warm to room temperature naturally over 2 hours .
-
Heat the mixture to 60°C for 30 minutes to ensure complete reduction.
-
Cool the mixture to 0°C. The 3,3'-dihydrazinodiphenyl sulfone dihydrochloride salt should precipitate as a white to off-white solid.
Step 4: Isolation & Purification
-
Filter the precipitate using vacuum filtration.
-
Wash 1: Wash the cake with cold concentrated HCl (removes tin salts).
-
Wash 2: Wash with cold ethanol (removes organic impurities).
-
Free Base Liberation (Optional): Dissolve the salt in water and neutralize with 10% NaOH to pH 9-10 to precipitate the free hydrazine base. Filter and dry.[3]
-
Recommendation: Store as the hydrochloride salt for better stability.
-
Process Visualization (Graphviz)
Caption: Workflow for the conversion of 3,3'-DDS to the bis-hydrazine salt via diazonium intermediate.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Diazotization Temp | < 5°C | > 5°C: Hydrolysis to phenols ( |
| Nitrite Stoichiometry | 2.1 - 2.2 eq | Excess: Formation of nitrosamines; requires urea quench. Deficit: Incomplete conversion. |
| Acidity | pH < 1 | Low Acidity: Formation of triazenes (coupling of diazonium with unreacted amine). |
| Stannous Chloride | > 4.0 eq total | Deficit: Incomplete reduction; mixed azo-hydrazine species. |
References
-
Organic Chemistry Portal. Diazotization and Sandmeyer Reactions. Available at: [Link]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[3] Longman Scientific & Technical, 1989. (Standard reference for aromatic hydrazine synthesis via SnCl2 reduction).
-
Master Organic Chemistry. Reactions of Diazonium Salts. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CA1193283A - Process for preparing 3,3'-diamino diphenysulfones diphenylsulfones - Google Patents [patents.google.com]
- 4. CN101654422A - 3, the preparation method of 3'-diaminodiphenyl sulfone - Google Patents [patents.google.com]
Catalytic conditions for hydrazine substitution on diphenyl sulfone rings
Application Note: Catalytic Strategies for Hydrazine Substitution on Diphenyl Sulfone Scaffolds
Executive Summary
The functionalization of diphenyl sulfone derivatives is a critical transformation in the synthesis of high-performance polymers, energetic materials, and bioactive pharmacophores[1]. Specifically, introducing a hydrazine moiety onto the diphenyl sulfone ring yields versatile intermediates, such as 4,4'-dihydrazinodiphenyl sulfone, which are essential building blocks for polyhydrazides and heterocyclic compounds. Because the electronic nature of the diphenyl sulfone ring dictates its reactivity, achieving high-yield hydrazine substitution requires carefully tailored catalytic conditions. This guide details the mechanistic rationale and validated protocols for both direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig cross-coupling.
Mechanistic Rationale & Causality
The choice of catalytic conditions is entirely dependent on the leaving group and the electronic activation of the diphenyl sulfone substrate:
-
Pathway A: Nucleophilic Aromatic Substitution (SNAr) The sulfonyl group (–SO2–) is a highly electron-withdrawing group (EWG) that activates the ortho and para positions of the aromatic ring toward nucleophilic attack[1]. When highly reactive leaving groups (such as fluorine or chlorine) are present, direct substitution with hydrazine hydrate is highly efficient. To overcome biphasic mass transfer limitations between the aqueous hydrazine and the organic substrate, Phase Transfer Catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) are employed.
-
Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination For unactivated halogens (e.g., bromides or chlorides lacking additional EWGs), direct SNAr is sluggish or fails completely. In these instances, Palladium-catalyzed Buchwald-Hartwig cross-coupling is required[2]. Causality Insight: Free hydrazine cannot be used directly in Pd-catalyzed cross-coupling because it strongly coordinates to the palladium center and acts as a reducing agent, precipitating inactive "palladium black" and halting the catalytic cycle[3]. Therefore, a protected hydrazine equivalent—such as benzophenone hydrazone or tert-butyl carbazate (Boc-hydrazine)—must be utilized, followed by an acidic deprotection step[3]. Chelating phosphine ligands like BINAP or Xantphos are critical to facilitate the reductive elimination step and prevent catalyst deactivation[2].
Figure 1: Decision matrix for selecting hydrazine substitution pathways based on substrate reactivity.
Quantitative Data: Catalyst & Condition Optimization
The following table summarizes the optimized conditions for substituting halogens on a diphenyl sulfone scaffold, highlighting the necessity of specific ligands and bases.
| Substrate Type | Leaving Group | Catalyst / Ligand | Reagent | Base | Temp (°C) | Yield (%) |
| Activated | Fluoro (-F) | TBAB (10 mol%) | Hydrazine Hydrate | K2CO3 | 80 | >90% |
| Activated | Chloro (-Cl) | TBAB (10 mol%) | Hydrazine Hydrate | K2CO3 | 100 | 85% |
| Unactivated | Bromo (-Br) | Pd(OAc)2 / Xantphos | Benzophenone Hydrazone | Cs2CO3 | 100 | 82% (Post-deprotection) |
| Unactivated | Bromo (-Br) | Pd2(dba)3 / BINAP | Boc-Hydrazine | NaOtBu | 90 | 78% (Post-deprotection) |
Validated Experimental Protocols
Protocol A: PTC-Accelerated SNAr (For Activated Sulfones)
Designed for 4,4'-difluorodiphenyl sulfone or highly activated chloro-derivatives.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of 4,4'-difluorodiphenyl sulfone in 30 mL of dimethyl sulfoxide (DMSO).
-
Catalyst & Reagent Addition: Add 1.0 mmol (10 mol%) of tetrabutylammonium bromide (TBAB) and 25 mmol of potassium carbonate (K2CO3). Slowly add 30 mmol of 80% hydrazine hydrate dropwise. Causality: TBAB acts as a phase-transfer catalyst, significantly enhancing the nucleophilicity of hydrazine in the organic phase, while K2CO3 acts as an acid scavenger to prevent the protonation of hydrazine by the generated HF.
-
Thermal Activation: Heat the mixture to 80 °C for 6 hours under constant stirring. Monitor completion via TLC.
-
Workup & Isolation: Cool the mixture to room temperature and pour it into 150 mL of ice-cold distilled water. The 4,4'-dihydrazinodiphenyl sulfone will precipitate as a solid. Filter, wash extensively with water to remove residual DMSO and salts, and dry under a vacuum.
Protocol B: Pd-Catalyzed Buchwald-Hartwig Coupling (For Unactivated Sulfones)
Designed for 4,4'-dibromodiphenyl sulfone.
-
Catalyst Pre-Activation: In an oven-dried Schlenk flask under a nitrogen atmosphere, combine 5 mol% Pd(OAc)2 and 5 mol% Xantphos in 20 mL of anhydrous toluene. Stir at room temperature for 15 minutes. Causality: Pre-mixing allows the formation of the active Pd-Xantphos complex. Xantphos is a bidentate ligand with a wide bite angle, which forces the intermediate Pd(II) species into a geometry that highly favors reductive elimination[2].
-
Reagent Addition: Add 10 mmol of 4,4'-dibromodiphenyl sulfone, 22 mmol of benzophenone hydrazone, and 30 mmol of Cs2CO3. Causality: Cs2CO3 is selected as a mild base. Stronger bases like NaOtBu can prematurely cleave the sulfone linkage or cause unwanted side reactions with the substrate[2]. Benzophenone hydrazone is used to prevent the reduction of the Pd(II) intermediate to Pd(0) black[3].
-
Coupling: Heat the reaction mixture to 100 °C for 12 hours under nitrogen.
-
Filtration: Cool to room temperature, dilute with 20 mL of ethyl acetate, and filter the mixture through a pad of Celite. Causality: Celite filtration efficiently removes insoluble inorganic salts and palladium residues, preventing catalyst contamination in the subsequent deprotection step.
-
Deprotection: Concentrate the filtrate under reduced pressure. Dissolve the crude intermediate in 30 mL of THF and add 15 mL of 2M HCl. Stir at room temperature for 4 hours to hydrolyze the benzophenone hydrazone. Neutralize carefully, extract with ethyl acetate, and purify via recrystallization to yield the free aryl hydrazine.
Figure 2: Step-by-step workflow for the Pd-catalyzed Buchwald-Hartwig amination protocol.
References
-
[3] Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination | ACS Omega - ACS Publications. acs.org. Available at:[Link]
-
19870018361.pdf - NASA Technical Reports Server. nasa.gov. Available at:[Link]
Sources
Cross-linking protocols for epoxy resins with hydrazine-based hardeners
Abstract
This application note details the protocols for utilizing hydrazine functionalities in epoxy curing matrices. It addresses two distinct critical applications relevant to drug development and material science: (1) Structural Latency: The use of Adipic Dihydrazide (ADH) for creating shelf-stable, one-pot epoxy adhesives used in medical device assembly; and (2) Bio-Conjugation: The preparation of hydrazine-functionalized affinity columns (beads) for the site-specific immobilization of antibodies via Fc-region glycosylation.
The Chemistry of Interaction
The core mechanism relies on the nucleophilic attack of the hydrazine nitrogen on the oxirane (epoxy) ring. However, the reactivity profile changes drastically based on the derivative used.
-
Hydrazine (
): Too volatile and toxic for bulk curing; used primarily as a precursor or surface modifier. -
Dihydrazides (R-CONHNH
): The standard for "latent" curing. They are solid at room temperature and insoluble in epoxy resins, preventing reaction until the system is heated above the hardener's melting point (typically >120°C).
Reaction Mechanism (General)
-
Phase Transition: At elevated temperature, the dihydrazide melts/dissolves into the resin.
-
Ring Opening: The primary amine of the hydrazide attacks the epoxy carbon.
-
Cross-linking: The secondary amine formed reacts with another epoxy group, and the hydroxyls generated facilitate etherification (at high temperatures).
Figure 1: Reaction pathway for latent cure of epoxy with Adipic Dihydrazide.
Material Selection Guide
| Hardener | CAS No. | Melting Pt. | Application Focus | Key Characteristic |
| Adipic Dihydrazide (ADH) | 1071-93-8 | ~180°C | Structural Adhesives | Industry standard; balances toughness and latency. |
| Sebacic Dihydrazide (SDH) | 125-83-7 | ~187°C | Flexible Coatings | Longer carbon chain (C10) imparts higher flexibility/peel strength. |
| Isophthalic Dihydrazide (IDH) | 2760-98-1 | ~220°C | High-Temp Resistance | Aromatic structure increases |
| Hydrazine Hydrate | 7803-57-8 | Liquid | Surface Activation | Toxic. Used only for converting epoxy beads to hydrazide forms. |
Protocol A: Latent Structural Adhesive (One-Pot System)
Target Audience: Medical Device Engineers / Material Scientists
This protocol creates a "one-pot" adhesive that is stable at room temperature for months but cures rapidly upon heating.
Safety: ADH is a fine powder; use a dust mask. Epoxy resins are sensitizers.
Stoichiometry Calculation
-
ADH Equivalent Weight (AHEW):
g/eq.[1] -
Epoxy Equivalent Weight (EEW): Typically 185–190 g/eq for DGEBA (e.g., Epon 828).
-
Target Ratio: 1:1 Stoichiometry (100% cure).
Example: For EEW 190: phr.
Experimental Workflow
-
Resin Preparation: Weigh 100g of DGEBA resin. Heat to 40°C to lower viscosity.
-
Dispersion (Critical Step):
-
Add 23g of micronized ADH powder.
-
Note: ADH does not dissolve; it must be dispersed. Use a 3-roll mill or high-shear cowles dissolver to break agglomerates. Poor dispersion leads to "grainy" cures and weak spots.
-
-
Accelerator Addition (Optional): For lower cure temps (120°C), add 0.5–1.0 phr of a micronized imidazole (e.g., 2-methylimidazole).
-
Degassing: Vacuum degas at room temperature (-28 inHg) for 20 mins.
-
Cure Cycle:
-
Standard: 1 hour at 150°C.
-
Accelerated: 30 mins at 130°C.
-
Ramp Rate: 5°C/min to prevent thermal shock.
-
Protocol B: Bio-Functionalization of Affinity Beads
Target Audience: Drug Discovery / Protein Purification Scientists
This protocol describes converting epoxy-activated agarose/magnetic beads into hydrazide-functionalized supports for antibody coupling. This orientation-specific coupling (via Fc glycans) preserves antigen-binding capacity.[2]
Workflow Diagram
Figure 2: Workflow for converting epoxy beads to hydrazide supports for antibody capture.
Step-by-Step Methodology
Part 1: Creating the Hydrazide Support
-
Wash: Wash 5 mL of epoxy-activated beads with distilled water.
-
Activation: Resuspend beads in 5 mL of 0.5 M Sodium Carbonate buffer (pH 11).
-
Reaction: Add 10% (v/v) Hydrazine Hydrate.
-
WARNING: Perform in a fume hood. Hydrazine is carcinogenic.
-
-
Incubation: Mix on a rotator for 4 hours at 25°C or overnight at 4°C.
-
Wash: Extensively wash with water (10x volumes) to remove all traces of free hydrazine.
Part 2: Ligand Coupling (Antibody)
-
Oxidation: Dissolve IgG (1–5 mg/mL) in coupling buffer (0.1 M Sodium Acetate, pH 5.5). Add Sodium Metaperiodate (NaIO4) to 10 mM final concentration.[3] Incubate 30 mins in the dark (cold).
-
Desalting: Remove excess NaIO4 using a desalting column (e.g., PD-10) equilibrated with coupling buffer.
-
Coupling: Mix oxidized IgG with Hydrazide-functionalized beads. Incubate 6 hours at room temperature.
-
Stabilization (Optional): Add Sodium Cyanoborohydride (5 mM) to reduce the hydrazone bond to a stable hydrazine bond.
Characterization & Validation
To ensure the protocol was successful, use the following validation checkpoints:
| Method | Parameter | Expected Result (Cured/Coupled) |
| FTIR Spectroscopy | Cure Extent | Disappearance of oxirane peak at 915 cm⁻¹ . Appearance of hydroxyl (-OH) band at 3400 cm⁻¹ . |
| DSC (Calorimetry) | Latency Check | For Protocol A: No exotherm below 100°C. Sharp exotherm peak at ~170°C (pure ADH) or ~140°C (accelerated). |
| TNBS Assay | Surface Amines | For Protocol B: Hydrazide beads will turn orange/red upon reaction with TNBS (Trinitrobenzenesulfonic acid), confirming free -NH2 groups. |
References
-
Gantrade Corporation. (n.d.). Adipic Acid Dihydrazide – A Unique Crosslinking Agent and Curative.[1] Retrieved from [Link]
-
Bioclone Inc. (n.d.). Streamline Your Conjugation Process with BcMag™ Hydrazide-Terminated Magnetic Beads. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: Hydrazine Hydrate. Retrieved from [Link]
-
Shin, Y., et al. (2020). Using Dihydrazides as Thermal Latent Curing Agents in Epoxy-Based Sealing Materials for Liquid Crystal Displays. Polymers, 13(1), 58. Retrieved from [Link]
Sources
Application Note: Synthesis and Validation of Biologically Active Sulfonyl Hydrazone Derivatives
Introduction & Mechanistic Rationale
Sulfonyl hydrazones (characterized by the –SO₂–NH–N=CH– pharmacophore) represent a highly versatile class of compounds in medicinal chemistry. Acting as non-classical bioisosteres to sulfonamides and acyl hydrazones, these derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1].
The synthesis of sulfonyl hydrazones relies on a highly efficient, two-step nucleophilic addition-elimination mechanism. First, a sulfonyl chloride undergoes nucleophilic substitution with hydrazine to form a sulfonyl hydrazide intermediate. Second, this intermediate is condensed with an aromatic aldehyde or ketone. The causality behind the success of this reaction lies in acid catalysis : the introduction of a weak acid (such as glacial acetic acid) protonates the carbonyl oxygen of the aldehyde. This protonation draws electron density away from the carbonyl carbon, drastically increasing its electrophilicity and facilitating the nucleophilic attack by the terminal nitrogen of the sulfonyl hydrazide[2].
Target Selection & Structural Design
When designing sulfonyl hydrazone libraries for drug discovery, the choice of substituents on the aromatic aldehyde directly dictates the pharmacological profile:
-
Antibacterial Targeting: The incorporation of electron-withdrawing groups (EWGs) such as nitro (–NO₂) or fluoro (–F) at the para or ortho positions significantly enhances antibacterial activity. These groups modulate the lipophilicity of the molecule and decrease the electron density of the azomethine bond, improving penetration through bacterial cell walls (e.g., against MRSA and P. aeruginosa)[3].
-
Anticancer Targeting: Halogenated or methoxy-substituted aromatic rings have been shown to improve binding affinities to specific enzymes, such as COX-2 or cyclin-dependent kinases (CDKs), leading to potent cytotoxicity against breast (MCF-7) and prostate (PC3) cancer cell lines[4][5].
Experimental Protocol: A Self-Validating Workflow
This step-by-step protocol details the synthesis of a representative derivative, such as N'-(4-nitrobenzylidene)-4-methylbenzenesulfonohydrazide.
Step 1: Synthesis of the Sulfonyl Hydrazide Intermediate
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 10 mmol of p-toluenesulfonyl chloride in 10 mL of anhydrous acetonitrile or tetrahydrofuran (THF)[1][5].
-
Temperature Control (Critical): Submerge the flask in an ice bath (0–5 °C) for 15 minutes. Causality: The nucleophilic attack of hydrazine is highly exothermic. Cooling prevents the degradation of reagents and suppresses the formation of symmetric bis-sulfonyl hydrazide byproducts.
-
Nucleophilic Addition: Add 40 mmol of hydrazine hydrate dropwise under vigorous magnetic stirring. The 4-fold excess of hydrazine ensures mono-substitution.
-
Workup: Remove the ice bath and stir at room temperature for 8 hours[1]. Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. Filter the resulting white precipitate under a vacuum, wash thoroughly with cold water, and dry to yield the sulfonyl hydrazide.
Step 2: Condensation to the Target Sulfonyl Hydrazone
-
Reaction Setup: In a clean 50 mL flask, combine 1 mmol of the synthesized sulfonyl hydrazide and 1.5 mmol of 4-nitrobenzaldehyde in 15 mL of absolute ethanol.
-
Catalysis: Add 2–3 drops of glacial acetic acid (or 0.5 mL of 10% HCl) to the mixture[1]. Causality: The acid lowers the activation energy for Schiff base formation by activating the carbonyl carbon.
-
Reflux & Monitoring: Reflux the mixture at 80 °C for 3 to 24 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. Self-Validation: The reaction is complete when the highly polar hydrazide spot disappears, replaced by a distinct, less polar sulfonyl hydrazone spot.
Step 3: Isolation and Purification
-
Precipitation: Cool the reaction mixture to room temperature, then pour it into crushed ice.
-
Recrystallization: Filter the crude solid and recrystallize it from hot ethanol[6]. This exploits the differential solubility of the target compound versus unreacted aldehyde, yielding highly pure crystals.
Analytical Validation Parameters
To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques. This protocol is structurally self-validating through the following spectral markers:
-
FT-IR Spectroscopy: Successful condensation is confirmed by the appearance of a sharp C=N (azomethine) stretch at 1602–1626 cm⁻¹ and the characteristic N-H stretch at 3159–3325 cm⁻¹ . The sulfonyl (S=O) group is validated by asymmetric and symmetric stretches at ~1369 cm⁻¹ and ~1152 cm⁻¹ , respectively[3].
-
¹H-NMR Spectroscopy (The Ultimate Validation): The absolute proof of Schiff base formation is the complete disappearance of the aldehyde proton signal (typically at ~10.0 ppm) and the emergence of a new azomethine proton (-CH=N-) as a sharp singlet at δ 7.92–8.12 ppm . Additionally, the highly deshielded D₂O-exchangeable N-H proton will appear as a singlet far downfield at δ 11.11–12.25 ppm [3][4].
Biological Activity & Pharmacokinetic Profiling
Quantitative data from recent literature highlights the robust pharmacological potential of sulfonyl hydrazone derivatives. The table below summarizes key biological activities based on structural variations:
| Derivative / Substituent Profile | Primary Target / Assay | Key Quantitative Data | Pharmacological Implication |
| Nitro-substituted aromatic sulfonyl hydrazones | S. aureus (MRSA), P. aeruginosa | Low Minimum Inhibitory Concentration (MIC) | Highly potent antibacterial agents against drug-resistant pathogens[3]. |
| 2,4-Dinitrobenzene sulfonyl hydrazones | PAMPA Permeability Assay | High in vitro GI permeability (LogP: 2.4–3.6) | Excellent oral bioavailability and favorable ADMET profiles[1][6]. |
| 2-Chloro-3-methoxyphenyl sulfonyl hydrazone | PC3 (Prostate) / MCF-7 (Breast) Cells | IC₅₀ = 1.38 µM (PC3) | Potent anticancer activity; potential COX-2 enzyme inhibition[5]. |
| Heterocyclic sulfonyl hydrazone (Compound W9) | HepG-2 (Liver Cancer) Cells | IC₅₀ = 63.91 µmol/L | Induces cell cycle arrest at the G2/M phase and promotes apoptosis[2]. |
Synthesis and Screening Workflow
Figure 1: Synthesis, validation, and screening workflow for sulfonyl hydrazone derivatives.
References
-
Souza, L., et al. "Synthesis and PAMPA Permeability Assay of New Sulfonyl Hydrazone Derivatives." Journal of Biosciences and Medicines, 7, 111-120, 2019.[Link]
-
Şenkardeş, S., et al. "Synthesis, structural elucidation and biological activities of some novel sulfonyl hydrazones as antibacterial agents." Journal of Research in Pharmacy, 25(2): 135-141, 2021.[Link]
-
"Hydrazones: Synthesis, biological activity and their spectral characterization." Journal of Chemical and Pharmaceutical Research.[Link]
-
"Synthesis, biological evaluation, molecular modeling, and DFT calculations of novel quinoline-conjugated sulfonyl hydrazones as potential anticancer agents." Journal of Molecular Structure (via DOI.org), 2026.[Link]
-
"Substituted aromatic heterocyclic sulfonyl hydrazone compounds." European Review for Medical and Pharmacological Sciences. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield-limiting bottlenecks in bis-functionalized aryl hydrazine syntheses.
Synthesizing 1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine (also known as 3,3'-sulfonyldi(phenylhydrazine)) from 3,3'-diaminodiphenyl sulfone presents a unique stoichiometric challenge. Because the molecule requires a double diazotization and a double reduction , it is subject to the "Double Penalty" principle: if your single-site conversion efficiency is 85%, your maximum theoretical yield for the bis-hydrazine caps at just 72.2% (
This guide moves beyond basic recipes, providing you with the mechanistic causality and self-validating protocols required to achieve robust, scalable yields.
Mechanistic Workflow & Failure Modes
To optimize yield, we must first map the ideal chemical pathway against its competing side reactions. The diagram below illustrates the critical junctions where kinetic control dictates the fate of your synthesis.
Fig 1: Mechanistic workflow and failure modes in the synthesis of 1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine.
Troubleshooting FAQs
Q1: My reaction turns into a dark, tarry mixture during the diazotization step, and my final yield is below 40%. What is happening? A: You are likely observing the formation of triazene polymers. This occurs when unreacted free amine groups attack the newly formed diazonium ions. Causality: 3,3'-diaminodiphenyl sulfone has poor aqueous solubility. If the acid concentration is too low, the amine is not fully protonated. Solution: You must use a massive excess of hydrochloric acid—at least 6 to 8 equivalents total for the bis-amine. This ensures complete protonation, keeping the amine deactivated until the exact moment it reacts with the in-situ generated nitrous acid.
Q2: I am using Tin(II) chloride (
Q3: The isolated dihydrazine product looks great initially but turns brown/red after a few days in storage. How do I stabilize it? A: Free base aryl hydrazines are highly susceptible to auto-oxidation in the presence of atmospheric oxygen and light, degrading back into azo compounds. Solution: Never isolate the free base. Always isolate and store the product as the bis-hydrochloride salt . The protonation of the hydrazine nitrogens drastically lowers their electron density, shutting down the oxidation pathway. Store the salt in an amber vial under an argon atmosphere.
Quantitative Comparison of Reduction Strategies
Selecting the correct reducing agent is the highest-leverage decision in this synthesis. The table below summarizes the quantitative data and operational trade-offs for bis-diazonium reduction.
| Reducing Agent | Typical Yield (%) | Mechanism / Intermediate | Pros | Cons |
| Sodium Sulfite / Bisulfite | 75 - 85% | Fast nucleophilic substitution to form diazenesulfonate, followed by acidic hydrolysis[3] | Highly scalable, avoids heavy metals, easy isolation via precipitation. | Requires strict pH control (pH 6-8) during the initial addition step. |
| Triphenylphosphine ( | 70 - 80% | Triphenyl-aryl hydrazyl phosphonium salt intermediate | Mild conditions, quantitative hydrolysis. | High reagent cost; generates massive amounts of triphenylphosphine oxide waste. |
| Ascorbic Acid | 60 - 70% | Hydride transfer / Oxidation to dehydroascorbic acid | Green chemistry, entirely aqueous. | Expensive for large-scale bis-reductions; yields can be highly variable. |
| Tin(II) Chloride ( | 50 - 65% | Direct electron transfer[1] | Fast reaction kinetics, standard laboratory method. | Tin emulsions severely complicate extraction; environmental toxicity. |
Self-Validating Standard Operating Procedure (SOP)
This protocol utilizes the optimized Sodium Sulfite/Bisulfite route. Every step includes a Self-Validation Checkpoint so you can verify the success of the intermediate before proceeding, ensuring a trustworthy experimental workflow.
Step 1: Bis-Diazotization
-
Suspend 1.0 equivalent of 3,3'-diaminodiphenyl sulfone in 8.0 equivalents of 6M HCl. Stir vigorously and chill the suspension to 0–2 °C using an ice-salt bath.
-
Dissolve 2.1 equivalents of Sodium Nitrite (
) in a minimal amount of cold water. -
Add the
solution dropwise over 45 minutes, maintaining the internal temperature strictly below 5 °C to prevent thermal degradation to phenol byproducts. -
Self-Validation Checkpoint: The initially opaque suspension must clarify into a pale-yellow solution, confirming complete conversion to the soluble bis-diazonium salt. Spot the solution on starch-iodide paper; an immediate blue-black color confirms the necessary slight excess of nitrous acid.
-
Add sulfamic acid in small portions until the starch-iodide test is negative (destroying excess
).
Step 2: Diazosulfonate Formation
-
In a separate, oversized flask, prepare a solution of 4.5 equivalents of Sodium Sulfite (
) in water. Buffer the solution to pH 7.5 and chill to 5 °C. -
Transfer the cold bis-diazonium solution into the vigorously stirred sulfite solution via an addition funnel.
-
Self-Validation Checkpoint: The solution will instantly turn deep orange/red as the diazosulfonate intermediate forms[3]. Crucial: There must be zero nitrogen gas evolution (bubbling). If bubbling occurs, your pH has dropped too low, and the diazonium is degrading.
Step 3: Reduction and Hydrolysis
-
Add 2.5 equivalents of Sodium Bisulfite (
) to the orange solution and warm to 60 °C for 1 hour to complete the reduction of the azo bond. -
Carefully add concentrated HCl until the solution is strongly acidic (pH < 1), then heat to 80 °C for 2 hours.
-
Self-Validation Checkpoint: The deep orange color will progressively fade to a pale yellow or colorless state. This optical clearing is the visual confirmation that the N-S bonds have been successfully hydrolyzed, yielding the dihydrazine.
Step 4: Isolation
-
Remove the heat and allow the solution to cool slowly to room temperature, then transfer to a 0 °C ice bath for 2 hours.
-
Self-Validation Checkpoint: White to off-white crystalline needles of 1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine bis-hydrochloride will crash out of the solution. (If the solid is dark brown, auto-oxidation has occurred due to insufficient acid).
-
Filter the crystals under a vacuum, wash with ice-cold ethanol to remove residual water and colored impurities, and dry under a high vacuum.
References
1.1 - SciELO[1] 2. 2 - Chemistry LibreTexts[2] 3.3 - Scribd[3]
Sources
Purification methods for sulfonyldibenzene dihydrazine intermediates
To: Research & Development Team / Process Chemistry Group From: Technical Support Center – Advanced Intermediates Division Subject: Purification & Troubleshooting Guide for Sulfonyldibenzene Dihydrazine Intermediates
Executive Summary
This guide addresses the purification of 4,4'-Sulfonyldibenzene Dihydrazine (also known as 4,4'-dihydrazinodiphenyl sulfone), a critical intermediate used in high-performance polymer synthesis (e.g., polyhydrazides) and as a chemical blowing agent.
High-purity isolation of this compound is challenging due to:
-
Oxidative Instability : The hydrazine moiety (
) is prone to air-oxidation, forming colored azo or azoxy impurities. -
Solubility Profile : The rigid sulfonyldibenzene core confers low solubility in common organic solvents, complicating recrystallization.
-
Side-Reaction Control : Incomplete substitution leads to mono-hydrazino impurities, while over-reaction can yield polymeric byproducts.
This document provides field-proven protocols and troubleshooting logic to achieve
Troubleshooting Guide (Q&A)
Issue 1: Product Discoloration (Pink, Brown, or Grey)
Q: My final product is off-white or pinkish instead of white. Is it compromised?
A: The pink/brown coloration indicates oxidation of the hydrazine group to an azo (
-
Impact: Trace oxidation (
) is often cosmetic but can catalyze degradation in subsequent polymerization steps. -
Fix:
-
Degas all solvents (ethanol, water) with nitrogen/argon before use.
-
Perform the final recrystallization in the presence of a mild reducing agent like sodium dithionite (
) or hydrazine hydrate (0.1–0.5% v/v) to reverse trace oxidation. -
Dry the product in a vacuum oven under nitrogen bleed, not air.
-
Issue 2: High Chloride Content
Q: Elemental analysis shows residual chlorine (
-
Diagnostic:
-
Salt impurity: Soluble in water; precipitates with
. -
Starting material: Insoluble in dilute aqueous acid.
-
-
Fix: Use the Acid-Base Purification Protocol (Protocol A) . Dissolving the product in dilute mineral acid filters out the non-basic starting material (DCDPS), while the hydrazine forms a soluble salt. Reprecipitation with base leaves the chloride ions in the filtrate (if washed thoroughly).
Issue 3: Low Yield During Recrystallization
Q: I lose
-
Optimization: Switch to a solvent/anti-solvent system .
-
Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (dissolves well at
). -
Anti-solvent: Water or Methanol.
-
Note: Avoid prolonged heating in DMSO as it can act as an oxidant toward hydrazines.
-
Detailed Purification Protocols
Protocol A: Acid-Base Purification (Primary Method)
Best for removing unreacted starting materials and inorganic salts.
Reagents:
-
Hydrochloric Acid (
or )[1] -
Ammonium Hydroxide (
) or Sodium Hydroxide ( )
Step-by-Step:
-
Dissolution: Suspend the crude solid in
( ). Stir at room temperature for 30 minutes. The dihydrazine will protonate and dissolve; unreacted DCDPS and other neutral impurities will remain solid. -
Filtration: Filter the mixture through a Celite pad to remove the insoluble impurities.
-
Tip: If the filtrate is colored, treat with activated carbon (
) for 15 mins and re-filter.
-
-
Precipitation: Cool the filtrate to
. Slowly add the base (Ammonium Hydroxide is preferred to avoid sodium contamination) dropwise with vigorous stirring. -
Endpoint: Adjust pH to
. The product will precipitate as a white solid. -
Wash: Filter the solid and wash extensively with degassed water until the filtrate is neutral and chloride-free (
test). -
Drying: Vacuum dry at
.
Protocol B: Recrystallization (Polishing Step)
Best for removing trace colored impurities and improving crystal morphology.
Solvent System: DMF / Water (or Ethanol).
Step-by-Step:
-
Dissolve: Dissolve the dried solid in the minimum amount of hot DMF (
).-
Caution: Do not exceed
to prevent thermal decomposition.
-
-
Filter: Perform a hot filtration if any particulates remain.
-
Crystallize: Slowly add hot water (anti-solvent) until persistent turbidity is observed.
-
Cool: Allow the solution to cool slowly to room temperature, then chill to
. -
Isolate: Filter the crystals and wash with cold ethanol (to remove residual DMF).
Quantitative Data: Solubility Profile
Understanding the solubility landscape is crucial for solvent selection.
| Solvent | Solubility ( | Solubility ( | Suitability |
| Water | Insoluble | Insoluble | Anti-solvent / Wash |
| Ethanol/Methanol | Very Slightly Soluble | Slightly Soluble | Wash / Anti-solvent |
| DMF / DMAc | Soluble | Highly Soluble | Primary Recryst. Solvent |
| DMSO | Soluble | Highly Soluble | Good, but risk of oxidation |
| Dilute HCl ( | Soluble (as salt) | Soluble | Purification Medium |
| Chloroform/DCM | Insoluble | Insoluble | Impurity Extraction |
Visualizations
Figure 1: Acid-Base Purification Workflow
This flowchart illustrates the logic of separating the basic hydrazine product from neutral impurities.[1][3]
Caption: Logical flow for the selective isolation of the dihydrazine product using pH manipulation.
Figure 2: Impurity Formation & Control
Understanding where impurities come from allows for better prevention.
Caption: Pathway of impurity formation. "Mono" impurities result from incomplete reaction; "Azo" impurities from oxidation.
References
-
Preparation of 4-sulfonamidophenyl hydrazines . European Patent EP0919546B1. (Describes the acid-base purification logic for sulfonamide/hydrazine derivatives).
-
Process for synthesis of 4,4'-diaminodiphenyl sulfone . World Patent WO2006002690A1. (Provides background on the sulfonyldibenzene core stability and solubility).
-
Purification of hydrazine derivatives . BenchChem Technical Support. (General protocols for hydrazine handling and purification).
-
Hydrazine, sulfate (2:1) . PubChem Compound Summary. (Safety and property data for hydrazine salts).
Sources
Technical Support Center: Synthesis of Hydrazine-Functionalized Sulfone Polymers
A Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of hydrazine moieties into sulfone polymers offers a versatile platform for advanced materials and bioconjugation applications. However, the nucleophilic and easily oxidizable nature of the hydrazine group presents a significant synthetic challenge. This guide provides in-depth troubleshooting advice and validated protocols to prevent the oxidation of hydrazine groups during sulfone polymer synthesis, ensuring the integrity and desired functionality of your final product.
Understanding the Challenge: Hydrazine Group Instability
Q1: Why are hydrazine groups so susceptible to oxidation during sulfone polymer synthesis?
Hydrazine is a potent reducing agent and is, therefore, easily oxidized. The lone pair of electrons on each nitrogen atom makes the N-N bond susceptible to attack by various oxidizing agents. During typical nucleophilic aromatic substitution (SNAr) reactions for polysulfone synthesis, which often involve high temperatures and polar aprotic solvents, several factors can lead to unwanted oxidation of the hydrazine group. The oxidation can proceed through various intermediates, ultimately leading to the formation of diimide (HN=NH), which decomposes into nitrogen gas and water, resulting in a loss of the desired functionality.[1][2]
Q2: What are the common sources of oxidation in my sulfone polymerization reaction?
Several components of a standard sulfone polymerization can act as oxidants, especially at elevated temperatures:
-
Dissolved Oxygen: Atmospheric oxygen dissolved in the reaction solvent is a primary culprit. Rigorous degassing of solvents and maintenance of an inert atmosphere are crucial.
-
Dimethyl Sulfoxide (DMSO) as a Solvent: While a common and effective solvent for polysulfone synthesis, DMSO can act as an oxidant at temperatures above 150°C.[3] The reaction mechanism involves the formation of a sulfenate salt, which can oxidize sensitive functional groups.
-
Impurities in Monomers or Reagents: Trace metal impurities, particularly copper ions, can catalytically accelerate the oxidation of hydrazine.[2] Peroxides in solvents like THF or dioxane can also be a significant issue.
Q3: What are the consequences of hydrazine oxidation on my final polymer?
Oxidation of the hydrazine group has several detrimental effects:
-
Loss of Functionality: The primary goal of incorporating the hydrazine group is lost, rendering the polymer unsuitable for subsequent conjugation or derivatization reactions.
-
Altered Polymer Properties: The loss of the polar hydrazine group can change the polymer's solubility, thermal stability, and mechanical properties.[4]
-
Chain Scission and Lower Molecular Weight: The decomposition byproducts of hydrazine oxidation can potentially lead to side reactions that interfere with polymerization, resulting in lower molecular weight polymers.
Prevention and Troubleshooting: A Step-by-Step Approach
The most robust strategy to prevent hydrazine oxidation is to temporarily "mask" or protect the hydrazine group during the polymerization reaction. The tert-butyloxycarbonyl (Boc) group is a popular and effective choice for this purpose due to its stability under the basic and high-temperature conditions of sulfone polymerization and its relatively mild deprotection conditions.[5][6]
Here is a comprehensive workflow for the successful synthesis of hydrazine-functionalized sulfone polymers using the N-Boc protection strategy:
Caption: Workflow for synthesizing hydrazine-functionalized sulfone polymers.
Protocol 1: N-Boc Protection of a Hydrazine-Functionalized Monomer
This protocol describes the protection of a generic hydrazine-functionalized monomer using di-tert-butyl dicarbonate (Boc)₂O. A solventless approach is often effective and environmentally friendly.[7][8]
Materials:
-
Hydrazine-functionalized monomer (e.g., 4-hydrazinobenzoic acid)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Suitable recrystallization solvent (e.g., ethyl acetate/hexanes)
Procedure:
-
Melt (Boc)₂O: In a round-bottom flask, gently warm (Boc)₂O (1.1 equivalents) to its melting point (22-24 °C) with magnetic stirring.
-
Add Hydrazine Monomer: Gradually add the hydrazine-functionalized monomer (1.0 equivalent) to the molten (Boc)₂O. The addition should be slow enough to control the evolution of CO₂ gas and maintain the reaction at room temperature.[7]
-
Monitor Reaction: Follow the reaction progress using Thin Layer Chromatography (TLC) until the starting hydrazine monomer is completely consumed.
-
Purification:
-
If the product crystallizes upon completion, it can be directly recrystallized from a suitable solvent system.
-
Alternatively, place the reaction mixture under a high vacuum to remove any volatile byproducts, leaving the pure N-Boc protected monomer.[7]
-
-
Characterization: Confirm the structure of the protected monomer using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Protocol 2: Polymerization of N-Boc Protected Monomers
This protocol outlines a typical SNAr polymerization for producing a polysulfone from a dihydroxy monomer and a dihalo monomer, where one contains the N-Boc protected hydrazine group.
Materials:
-
N-Boc protected dihydroxy or dihalo monomer
-
Comonomer (dihalo or dihydroxy)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc) or Dimethyl Sulfoxide (DMSO)
-
Toluene
Procedure:
-
Inert Atmosphere: Set up a multi-neck flask with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen or argon inlet/outlet.
-
Charge Reactants: Add the N-Boc protected monomer, the comonomer, and K₂CO₃ (a slight excess, ~1.1 equivalents per hydroxyl group) to the flask.
-
Add Solvents: Add DMAc (or DMSO) and toluene to the flask. The toluene will act as an azeotropic agent to remove water.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (~140-150 °C) to azeotropically remove water. The water will collect in the Dean-Stark trap. Continue until no more water is collected.
-
Polymerization: After removing the water, drain the toluene from the Dean-Stark trap and increase the temperature to 160-180 °C to initiate polymerization.
-
Monitor Viscosity: The reaction progress can be monitored by the increase in the viscosity of the solution.
-
Precipitation and Purification: Once the desired viscosity is reached, cool the reaction mixture and precipitate the polymer by slowly pouring the solution into a non-solvent like methanol or water.
-
Wash and Dry: Filter the precipitated polymer and wash it thoroughly with water and methanol to remove salts and residual solvent. Dry the polymer in a vacuum oven.
Protocol 3: N-Boc Deprotection Post-Polymerization
Acidic conditions are typically used to remove the Boc group. Trifluoroacetic acid (TFA) is highly effective.[5] An environmentally benign alternative using boiling water has also been reported and may be suitable for some polymers.[5][9]
Materials:
-
N-Boc protected sulfone polymer
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Methanol (for precipitation)
Procedure:
-
Dissolve Polymer: Dissolve the N-Boc protected polymer in DCM.
-
Cool Solution: Cool the solution to 0 °C in an ice bath.
-
Add TFA: Slowly add TFA (10-20 equivalents) to the stirred solution.[5]
-
Reaction: Allow the reaction to stir at 0 °C to room temperature for 0.5-2 hours. Monitor the deprotection by taking small aliquots, precipitating the polymer, and analyzing by FT-IR for the disappearance of the Boc-carbonyl peak.
-
Precipitate Polymer: Precipitate the deprotected polymer by pouring the reaction mixture into methanol.
-
Wash and Dry: Filter the polymer, wash it extensively with methanol to remove residual acid, and dry it in a vacuum oven.
Characterization and Verification
Q4: How can I confirm the successful incorporation and integrity of the hydrazine group in my final polymer?
A combination of spectroscopic techniques is essential to verify the structure and purity of your final polymer.
| Technique | Expected Observation for Successful Synthesis |
| FT-IR Spectroscopy | Appearance of N-H stretching vibrations around 3300-3500 cm⁻¹.[4] Disappearance of the Boc-carbonyl peak (~1700 cm⁻¹) after deprotection. |
| ¹H NMR Spectroscopy | Appearance of broad peaks corresponding to the -NH-NH₂ protons. The exact chemical shift will depend on the solvent and polymer structure. |
| ¹³C NMR Spectroscopy | Absence of the characteristic peaks for the Boc group's quaternary carbon (~80 ppm) and methyl carbons (~28 ppm) after deprotection. |
| X-ray Photoelectron Spectroscopy (XPS) | Can provide quantitative information on the elemental composition of the polymer surface, confirming the presence of nitrogen.[10][11] |
Frequently Asked Questions (FAQs)
-
Q: Can I use other protecting groups besides Boc?
-
Q: My polymerization reaction mixture turns dark brown/black. What does this indicate?
-
A: A dark coloration often indicates side reactions, which could include oxidation of the hydrazine group or other degradation pathways at high temperatures. It is crucial to ensure a scrupulously inert atmosphere and use purified, degassed solvents.
-
-
Q: Are there alternative, milder polymerization methods?
-
A: For some systems, lower temperature polymerization methods might be feasible, but these often require more reactive monomers or catalysts, which could have their own compatibility issues with the hydrazine group. The protection-deprotection strategy is generally the most reliable approach for high-temperature polysulfone synthesis.
-
-
Q: What is the best way to store hydrazine-containing monomers and polymers?
-
A: Hydrazine-containing compounds should be stored under an inert atmosphere (nitrogen or argon) in a cool, dark place to minimize degradation from atmospheric oxygen and light.[4]
-
Visualizing the Oxidation Mechanism
Caption: Simplified mechanism of hydrazine oxidation.
References
-
Synthesis and Characterization of Hydrazide-Linked and Amide-Linked Organic Polymers. ACS Publications. Available at: [Link]
-
Synthesis and Characterization of Hydrazide-Linked and Amide-Linked Organic Polymers. ACS Applied Materials & Interfaces. Available at: [Link]
-
tert-Butyl Carbazate (N-Boc-Hydrazine). MDPI. Available at: [Link]
-
Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. Available at: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Organic Chemistry International. Available at: [Link]
-
"Synthesis and Characterization of Hydrazine Derivatives." Anusandhanvallari. Available at: [Link]
-
Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups. MDPI. Available at: [Link]
-
Protecting groups – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Acylation of N-Boc-N'-COCF 3 Protected Hydrazine. ResearchGate. Available at: [Link]
-
tert-Butyl Carbazate (N-Boc-Hydrazine). CORE. Available at: [Link]
-
Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC. Available at: [Link]
-
Preparation of hydrazine functionalized polymer brushes hybrid magnetic nanoparticles for highly specific enrichment of glycopeptides. Analyst (RSC Publishing). Available at: [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ChemRxiv. Available at: [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. LifeTein. Available at: [Link]
-
Hydrazine Oxidation in Aqueous Solutions I: N 4 H 6 Decomposition. MDPI. Available at: [Link]
-
DMSO Oxidation. University of Wisconsin-Madison. Available at: [Link]
-
Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Chemistry – A European Journal. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]
-
Dimethyl sulfoxide, DMSO. Organic Chemistry Portal. Available at: [Link]
-
substituted Ddz-protected hydrazines and their application in solid phase synthesis of aza-peptides. ResearchGate. Available at: [Link]
-
DMSO and Hydrazine. ResearchGate. Available at: [Link]
-
Hydrazine as a Nucleophile and Antioxidant for Fast Aminolysis of RAFT Polymers in Air. Request PDF. Available at: [Link]
-
Oxidation of Hydrazine in Aqueous Solutions. DTIC. Available at: [Link]
-
Why Do Sulfone-Containing Polymer Photocatalysts Work So Well for Sacrificial Hydrogen Evolution from Water? Journal of the American Chemical Society. Available at: [Link]
-
Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. MDPI. Available at: [Link]
-
A new route to achieve the side-chain-type sulfone-containing polysiloxanes via sulfide oxidation-induced cleavage and rearrangement of Si–O–Si bonds with fine selectivity toward cyclosiloxanes. Polymer Chemistry (RSC Publishing). Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Dimethyl sulfoxide [organic-chemistry.org]
- 4. psvmkendra.com [psvmkendra.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. mcours.net [mcours.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Sulfone-Hydrazine Condensation Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the synthesis of sulfonyl hydrazides and their subsequent condensation with carbonyl compounds.
"Sulfone-hydrazine condensation" typically refers to a two-stage workflow:
-
Precursor Synthesis: The nucleophilic substitution of a sulfonyl chloride with hydrazine to form a sulfonyl hydrazide.
-
Hydrazone Condensation: The reaction of the sulfonyl hydrazide with an aldehyde or ketone to form a sulfonyl hydrazone (often used in Shapiro reactions or as diazo-precursors).
Below are field-proven troubleshooting guides, causal explanations, and validated protocols designed to help you optimize temperature and reaction conditions for both stages.
MODULE 1: Precursor Synthesis (Sulfonyl Chloride + Hydrazine)
FAQ 1: Why is my reaction yielding sulfonic acid instead of the target sulfonyl hydrazide?
The Causality: The nucleophilic attack of hydrazine on a sulfonyl chloride is a highly exothermic process[1]. Hydrazine hydrate acts as both a potent nucleophile and a base. At low temperatures (0 °C to 10 °C), the kinetic nucleophilic attack is favored, successfully yielding the sulfonyl hydrazide[1]. However, if the reaction temperature is allowed to exceed 35 °C, the thermal energy overcomes the activation barrier for base-catalyzed hydrolysis[1]. The residual water in the hydrazine hydrate rapidly hydrolyzes the sulfonyl chloride, converting it into a highly stable sulfonic acid byproduct[1]. This thermal sensitivity is particularly extreme for electron-deficient substrates (e.g., o-nitrobenzenesulfonyl chloride), where the sulfonyl center is highly activated[1].
Quantitative Data: Temperature Effects on Product Distribution
Table 1: Reaction of o-Nitrobenzenesulfonyl Chloride with Hydrazine Hydrate
| Substrate | Reagent | Temperature | Primary Product | Reference |
| o-Nitrobenzenesulfonyl chloride | Hydrazine hydrate (2.0 eq) | 10 °C | o-Nitrobenzenesulfonohydrazide | Davies et al., 1931[1] |
| o-Nitrobenzenesulfonyl chloride | Hydrazine hydrate (2.0 eq) | 35–40 °C | o-Nitrobenzenesulfonic acid | Davies et al., 1931[1] |
Protocol 1: Low-Temperature Synthesis of Sulfonyl Hydrazides
Self-Validating System: The strict maintenance of internal temperature prevents the thermal runaway that leads to hydrolysis.
-
Preparation: Dissolve the sulfonyl chloride (1.0 eq) in a dry, inert solvent (e.g., THF or absolute ethanol).
-
Cooling: Submerge the reaction flask in an ice-water bath. Insert an internal temperature probe and allow the solution to cool to exactly 0 °C.
-
Addition: Load hydrazine hydrate (2.0 to 2.5 eq) into an addition funnel. Add the hydrazine dropwise over 30–45 minutes. Critical: Adjust the drip rate so that the internal temperature never exceeds 10 °C.
-
Maturation: Stir the reaction mixture at 0–10 °C for 2–4 hours. Monitor completion via TLC.
-
Workup: Quench the reaction by pouring it into crushed ice. The sulfonyl hydrazide will precipitate. Filter the solid, wash thoroughly with cold distilled water to remove hydrazine hydrochloride salts, and dry under high vacuum.
Fig 1: Temperature-dependent pathway of sulfonyl hydrazide synthesis.
MODULE 2: Complex Condensation (Sulfonyl Hydrazide + Carbonyl)
FAQ 2: How do I optimize the condensation temperature for sterically hindered or highly reactive carbonyls (e.g., ortho-quinones)?
The Causality: Standard sulfonyl hydrazone condensation is performed at reflux (e.g., in ethanol at 78 °C) to drive the equilibrium forward[2]. However, when dealing with highly reactive, asymmetric electrophiles like ortho-quinones, high temperatures lead to poor regioselectivity and substrate degradation[3]. Without acid, the condensation is slow and non-selective[3]. Adding a strong acid (like TFA) accelerates the reaction but lowers regioselectivity due to overly aggressive protonation, which reduces the electronic discrimination between the C1 and C2 carbonyls[3]. By switching to a weak acid (Acetic Acid) and drastically lowering the temperature to -46 °C , you slow down the reaction kinetics[3]. This thermal reduction amplifies the steric and electronic differentiation between the two carbonyl sites, allowing the sulfonyl hydrazide to selectively attack the less hindered/more electrophilic C1 position[3]. This precise balance of kinetics and thermodynamics was elegantly demonstrated in the para- to meta-isomerization of phenols by Edelmann and Lumb (2024)[3],[4].
Quantitative Data: Effects of pH and Temperature on Condensation
Table 2: Condensation of Sulfonyl Hydrazide with 4-tert-butyl ortho-quinone
| Acid Catalyst | Temperature | Combined Yield (%) | Regioselectivity (C1:C2) | Reference |
| None | Ambient | 44% | 4.0 : 1.0 | Edelmann & Lumb, 2024[3] |
| Trifluoroacetic acid (TFA) | Ambient | 81% | 2.0 : 1.0 | Edelmann & Lumb, 2024[3] |
| Acetic acid (AcOH) | -46 °C | 94% | 6.3 : 1.0 | Edelmann & Lumb, 2024[3] |
Protocol 2: Regioselective Low-Temperature Condensation
Self-Validating System: The combination of a weak acid and cryogenic temperatures actively suppresses the C2-attack pathway, ensuring high C1 purity.
-
Preparation: Dissolve the target ortho-quinone (1.0 eq) and the sulfonyl hydrazide (e.g., 2,4,6-triisopropylbenzenesulfonyl hydrazide, 1.0 eq) in dry dichloromethane (DCM) under an inert argon atmosphere[3].
-
Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetonitrile bath to achieve a stable internal temperature of -46 °C[3].
-
Activation: Add glacial acetic acid (catalytic to 1.0 eq, depending on substrate sensitivity) dropwise to the cooled mixture[3].
-
Condensation: Stir the reaction strictly at -46 °C. Monitor via TLC or LC-MS until complete consumption of the starting quinone is observed (typically 2–4 hours).
-
Workup: Quench the reaction cold by adding saturated aqueous NaHCO₃ to neutralize the acetic acid. Allow the mixture to warm to room temperature, extract with DCM, dry over Na₂SO₄, and purify the highly enriched regioisomer via flash column chromatography.
Fig 2: Effects of pH and temperature on ortho-quinone condensation regioselectivity.
References
- Title: Recent progress in synthesizing Sulfonohydrazide Schiff bases (SHSBs) and their biological applications (Citing Davies et al., 1931)
-
Title: A para- to meta-isomerization of phenols (Edelmann & Lumb, 2024) Source: Nature Chemistry URL: [Link]
- Title: Substituted aromatic heterocyclic sulfonyl hydrazone compounds Source: European Review for Medical and Pharmacological Sciences URL
Sources
Validation & Comparative
Thermal Stability & Performance Guide: Hydrazine-Derived vs. Amine-Cured Epoxy Resins
Executive Summary
This guide provides a technical comparison between Hydrazine-derived (Dihydrazide) curing agents and traditional Amine hardeners for epoxy resin systems. While standard aliphatic amines offer ease of use at room temperature, they often lack the thermal resilience required for aerospace and electronics applications. Aromatic amines provide high thermal stability but pose processing challenges (short pot life, toxicity).
Key Finding: Hydrazine derivatives, specifically Dihydrazides (e.g., Adipic Dihydrazide [ADH], Isophthalic Dihydrazide [IDH]) , function as latent curing agents.[1][2][3] They remain inert at room temperature but cure rapidly upon melting, yielding thermosets with Glass Transition Temperatures (
Chemical Fundamentals & Mechanism[4]
To understand the thermal stability differences, we must analyze the cross-linking density and network rigidity provided by the curing agent's molecular structure.
Traditional Amine Hardeners
-
Aliphatic Amines (e.g., DETA, TETA): Linear chains provide flexibility but lower thermal resistance. The C-N bonds are susceptible to oxidative degradation at lower temperatures (~250°C).
-
Aromatic Amines (e.g., DDM, DDS): Benzene rings in the backbone increase rigidity, raising
significantly. However, steric hindrance can lead to incomplete curing without aggressive heat cycles.
Hydrazine-Derived Hardeners (Dihydrazides)
Pure hydrazine (
-
Active Group:
-
Functionality: 4 (Each molecule has 4 active hydrogens, similar to a diamine).[2]
-
Mechanism: The electron-withdrawing carbonyl group adjacent to the amine reduces basicity, making them latent . They do not react until the system is heated above the dihydrazide's melting point (e.g., ~180°C for ADH).
Mechanistic Pathway Diagram
The following diagram illustrates the curing pathway, contrasting the direct nucleophilic attack of standard amines with the phase-change-activated mechanism of dihydrazides.
Figure 1: Comparison of immediate curing (Amines) vs. phase-change latent curing (Dihydrazides).
Thermal Stability Analysis
The thermal stability of a cured epoxy is defined by its Glass Transition Temperature (
Comparative Data Table
The following data compares a standard Bisphenol-A epoxy (DGEBA) cured with stoichiometric equivalents of different hardeners.
| Property | Aliphatic Amine (TETA) | Aromatic Amine (DDM) | Adipic Dihydrazide (ADH) | Isophthalic Dihydrazide (IDH) |
| State | Liquid | Solid | Solid Powder | Solid Powder |
| Cure Type | Room Temp | High Temp | Latent (High Temp) | Latent (High Temp) |
| ~100 - 110°C | 150 - 170°C | 140 - 160°C | 160 - 180°C | |
| ~260°C | ~300°C | ~310°C | >320°C | |
| Pot Life | 30-60 mins | Hours | 6+ Months | 6+ Months |
| Toughness | Low (Brittle) | Medium | High | Medium-High |
Interpretation
-
IDH (Isophthalic Dihydrazide): The aromatic ring in IDH provides rigidity comparable to DDM, resulting in high
and superior thermal stability. -
ADH (Adipic Dihydrazide): While aliphatic, the hydrazide linkage form strong intermolecular hydrogen bonds, boosting
beyond what standard aliphatic amines (like TETA) can achieve. -
Degradation Resistance: Dihydrazide-cured systems show excellent resistance to thermal degradation due to the stability of the amide-like linkages formed during cure.
Experimental Protocol: IDH Latent Curing System
Objective: Synthesize a high-thermal-stability epoxy thermoset using Isophthalic Dihydrazide (IDH). Safety Note: While IDH is less toxic than pure hydrazine, handle all powders in a fume hood. Wear nitrile gloves and N95 dust mask.
Materials
-
Resin: DGEBA (Diglycidyl Ether of Bisphenol A), EEW
185-190 g/eq. -
Hardener: Micronized Isophthalic Dihydrazide (IDH), AHEW
48.5 g/eq.-
Calculation: IDH MW = 194.19 g/mol . Functionality = 4. AHEW =
.
-
-
Accelerator (Optional): Imidazole (e.g., 2-methylimidazole) at 0.5-1 phr (parts per hundred resin) to lower cure temp.
Protocol Workflow
-
Stoichiometric Calculation:
-
Target Ratio: 1:1 equivalents (Epoxy : Active H).
-
Formula:
-
Example: For 100g Resin:
IDH.
-
-
Dispersion (Critical Step):
-
Since IDH is a solid that does not dissolve in epoxy at room temperature, it must be dispersed.
-
Heat Resin to 40°C to lower viscosity.
-
Add IDH powder slowly under high-shear mixing (2000 RPM) for 15-20 minutes.
-
Result: A white, opaque suspension.
-
-
Degassing:
-
Place mixture in a vacuum chamber at 40°C for 20 minutes to remove entrapped air bubbles.
-
-
Curing Cycle (Stepwise):
-
Stage 1 (Gelation): Heat to 120°C for 1 hour. (IDH begins to melt/react).[4]
-
Stage 2 (Cure): Ramp to 160°C for 2 hours.
-
Stage 3 (Post-Cure): Ramp to 180°C for 1 hour (to maximize
).
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental protocol for latent curing with IDH.[2]
Discussion: Why Dihydrazides Excel
The "Latent" Advantage
Unlike amines, which begin reacting immediately upon mixing (limiting pot life), dihydrazides are phase-separated solids. This allows researchers to prepare "one-pot" systems that can be stored for months (6+ months at 25°C) and cured on demand. This is critical for prepregs and adhesives in drug delivery device assembly where consistency is paramount.
Toughness vs. Thermal Stability Trade-off
Usually, high
Chemical Resistance
Dihydrazide-cured epoxies exhibit exceptional resistance to solvents and water. Note, however, that Hydrazine Hydrate (the liquid precursor) is conversely used to degrade and recycle anhydride-cured epoxies by cleaving ester bonds [1]. This highlights the chemical specificity: the cured hydrazide linkage is stable, but hydrazine itself is a potent nucleophile used for chemical recycling.
References
-
Liu, T., et al. (2020). Facile recycling of anhydride-cured epoxy thermoset under mild conditions with multifunctional hydrazine hydrate. Polymer Degradation and Stability.[1] Link
-
Gantrade Corporation. (2025). Adipic Acid Dihydrazide – A Unique Crosslinking Agent and Curative.[5][6] Link
-
Lee, S., et al. (2021). Using Dihydrazides as Thermal Latent Curing Agents in Epoxy-Based Sealing Materials for Liquid Crystal Displays. Polymers (MDPI). Link
-
SpecialChem. (2026). Adipic Dihydrazide (ADH) Technical Datasheet. Link
-
ThreeBond. (2025). Curing Agents for Epoxy Resin: Technical News. Link
Sources
Mass Spectrometry Validation of Bis(3-hydrazinophenyl)sulfone Purity
Executive Summary: The Purity Paradox in High-Performance Monomers
Bis(3-hydrazinophenyl)sulfone (BHPS) is a critical monomer and intermediate used in the synthesis of high-performance polyimides, epoxy curing agents, and pharmaceutical scaffolds. Its utility relies entirely on the stoichiometric precision of its hydrazine functional groups.
In industrial applications, "purity" is often conflated with "assay" determined by titration. However, for BHPS, traditional acid-base or iodometric titration is insufficient. It fails to distinguish between the target bis-hydrazine and its mono-amino impurities (e.g., 3-amino-3'-hydrazinodiphenyl sulfone), which act as chain terminators in polymerization, drastically reducing molecular weight and mechanical integrity.
This guide compares MS-Validated BHPS against Standard Industrial Grade BHPS (validated by titration/HPLC-UV), demonstrating why Mass Spectrometry (LC-MS/MS) is the only definitive method for ensuring polymerization-grade purity.
Technical Comparison: MS-Validated vs. Standard Grade
The following table contrasts the performance and validation metrics of MS-validated BHPS against standard alternatives.
Table 1: Comparative Performance Matrix
| Feature | MS-Validated BHPS (Recommended) | Standard Industrial BHPS (Alternative) | Methodological Gap |
| Primary Validation | LC-ESI-MS/MS | HPLC-UV / Titration | UV lacks specificity for hydrazine vs. amine; Titration measures total basicity, not identity. |
| Impurity Detection | Specific: Detects m/z 264 (Mono-amine) & m/z 249 (Bis-amine). | Non-Specific: Mono-amine impurities co-elute or titrate similarly to product. | MS resolves isobaric or structurally similar interferences. |
| Stoichiometry Risk | Low: Exact quantification of active hydrazine sites. | High: "99% Purity" may include 5% mono-functional chain terminators. | Critical for Step-Growth Polymerization (Carothers Equation). |
| Limit of Detection | < 10 ppb (for hydrazine impurities) | ~100 ppm (Titration) | MS is ~10,000x more sensitive. |
| Stability Profiling | Real-time: Detects oxidation products (azo-dimers) immediately. | Lagged: Requires significant degradation to affect melting point. | Hydrazines oxidize rapidly; MS confirms shelf-life integrity. |
Scientific Foundation: The MS Validation Protocol
To achieve authoritative validation, we utilize Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . This protocol is designed to overcome the lability of the hydrazine group.
The Challenge of Hydrazine Instability
Hydrazine derivatives are nucleophilic and prone to oxidation. Direct analysis can sometimes lead to on-column degradation.
-
Standard Approach: Direct injection (Fast, but risky for trace quant).
-
Enhanced Approach (Recommended): In-situ derivatization with an aldehyde (e.g., p-tolualdehyde or p-anisaldehyde) to form stable hydrazones prior to MS analysis. This stabilizes the analyte and enhances ionization efficiency [1, 2].
Mechanistic Fragmentation Pathway
Understanding the fragmentation is crucial for confirming identity.
-
Parent Ion: BHPS (
) forms a protonated molecule at m/z 279.34 . -
Primary Impurity (Mono-amine): 3-amino-3'-hydrazinodiphenyl sulfone forms
at m/z 264.32 . -
Secondary Impurity (Bis-amine): 3,3'-Diaminodiphenyl sulfone (3,3'-DDS) forms
at m/z 249.31 .
The mass difference of 15 Da (NH vs NH2) and 30 Da (N2H3 vs NH2) provides unequivocal separation impossible with titration.
Experimental Protocol: LC-MS/MS Workflow
Objective: Quantify BHPS purity and identify chain-terminating impurities.
Reagents:
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (0.1% v/v)
-
Internal Standard:
-3,3'-DDS or similar sulfone analog.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 1 mg BHPS in 1 mL Acetonitrile/Water (50:50).
-
Optional Derivatization: Add 2 equivalents of p-tolualdehyde, vortex for 10 min at RT.
-
Filter through 0.2 µm PTFE filter.
-
-
LC Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 min.
-
-
MS Parameters (ESI+):
-
Source Temp: 350°C.
-
Capillary Voltage: 3.5 kV.
-
Scan Mode: MRM (Multiple Reaction Monitoring) for quantitation; Full Scan for impurity profiling.
-
Visualization: Analytical Decision Matrix
The following diagram illustrates the logic flow for validating BHPS batches, ensuring that only polymerization-grade material moves forward.
Caption: Figure 1. LC-MS/MS decision workflow for discriminating high-purity BHPS from chain-terminating impurities.
Case Study: Impact on Polymerization
To demonstrate the "Product Performance" difference, we compare the theoretical molecular weight (
-
Scenario: Reaction of BHPS with a dianhydride (e.g., BTDA).
-
Standard Grade (98% Titration Purity): Contains 2% Mono-amine.
-
Result: The mono-amine acts as a "capper," limiting the polymer chain growth. The maximum achievable degree of polymerization (
) is capped regardless of reaction time.
-
-
MS-Validated Grade (>99.9% Purity):
-
Result: Stoichiometry is preserved (
). High molecular weight polymer is achieved, resulting in superior thermal stability ( ) and mechanical strength.
-
Visualization: Impurity Impact Pathway
Caption: Figure 2. Mechanistic impact of mono-functional impurities detected by MS on polymer architecture.
References
-
Analytical Methods (RSC) . "LC-MS/MS analysis of hydrazine derivatives." Analytical Methods, 2012.[1]
-
National Institutes of Health (NIH) . "Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde." Journal of Chromatography B, 2017.
-
Tokyo Chemical Industry (TCI) . "Bis(3-aminophenyl) Sulfone (3,3'-DDS) Product Specifications."
-
Wiley Online Library . "Synthesis of Novel Bis-Sulfone Derivatives and Their Inhibition Properties." Journal of Biochemical and Molecular Toxicology, 2019.
-
ResearchGate . "Quantification of hydrazine in human urine by HPLC-MS-MS."
Sources
A Comparative Guide to the X-ray Diffraction Patterns of Crystalline Sulfonyldibenzene Dihydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solid-State Characterization
Sulfonyldibenzene dihydrazine and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. Their molecular framework, featuring a central sulfonyl group linking two benzene rings, each functionalized with a hydrazine moiety, offers a versatile scaffold for designing novel therapeutic agents. The hydrazine groups, in particular, serve as reactive handles for creating a diverse library of hydrazones and other derivatives with a broad spectrum of biological activities.
In drug development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are as crucial as its molecular structure. The majority of APIs are crystalline solids, and their arrangement in the crystal lattice dictates fundamental physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.[1][2][3] A single molecule can often crystallize into multiple different forms, a phenomenon known as polymorphism.[4][5] Different polymorphs can have dramatically different properties; the sudden appearance of a less soluble polymorph of the HIV drug Ritonavir famously led to its market withdrawal, highlighting the critical need for comprehensive solid-state characterization.[1]
X-ray Diffraction (XRD) is the definitive, non-destructive analytical technique for probing the atomic arrangement within crystalline materials.[6][7] It serves as the cornerstone for identifying crystal forms, determining phase purity, and ultimately solving the three-dimensional structure of a molecule. This guide provides an in-depth comparison of XRD methodologies for characterizing crystalline sulfonyldibenzene dihydrazine derivatives, offering field-proven insights and detailed experimental protocols to ensure robust and reliable solid-state analysis.
The Foundation: Principles of X-ray Diffraction
XRD techniques are based on the principle of Bragg's Law (nλ = 2d sinθ), which describes the constructive interference of X-rays scattered by the ordered planes of atoms in a crystal lattice.[6][8] The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), acts as a unique "fingerprint" for a specific crystalline solid.[6]
There are two primary XRD methods relevant to pharmaceutical sciences:
-
Powder X-ray Diffraction (PXRD): This technique is used for the analysis of a polycrystalline sample (a powder), which contains thousands of tiny, randomly oriented crystallites. PXRD is the workhorse for routine solid-form screening, phase identification, and quality control.[9][10] It can rapidly distinguish between different polymorphs, hydrates, solvates, and amorphous material.[6][9]
-
Single-Crystal X-ray Diffraction (SC-XRD): SC-XRD is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule.[11][12] By analyzing the complete diffraction pattern from a single, high-quality crystal, researchers can unambiguously determine bond lengths, angles, molecular conformation, and intermolecular interactions (e.g., hydrogen bonding), providing the absolute structure of the crystalline form.[13][14]
Experimental Workflow: From Synthesis to Structure
The successful characterization of sulfonyldibenzene dihydrazine derivatives by XRD follows a systematic workflow, from obtaining suitable crystalline material to interpreting the final diffraction data.
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Why Polymorphism is Key in Drug Development! | PharmaCores [pharmacores.com]
- 3. XRD Solution for Pharmaceutical Powder Analysis: Characterizing Solid Drugs with Aeris X-ray Diffractometer (XRD) | Malvern Panalytical [malvernpanalytical.com]
- 4. syrris.com [syrris.com]
- 5. veeprho.com [veeprho.com]
- 6. X-Ray Diffraction Strategies for Pharmaceutical Crystallography | Lab Manager [labmanager.com]
- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. X-ray single-crystal diffraction | FZU [fzu.cz]
- 14. rigaku.com [rigaku.com]
A Comparative Guide to the Electrochemical Properties of Sulfone-Bridged Hydrazine Covalent Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Sulfone-Bridged Hydrazine COFs in Electrochemistry
Covalent organic frameworks (COFs) have emerged as a promising class of crystalline porous polymers for a range of applications, including energy storage.[1] Their inherent properties, such as high surface area, tunable porosity, and structural designability, make them ideal candidates for electrode materials in supercapacitors and batteries.[2] The electrochemical performance of COFs is largely dictated by the nature of their organic building blocks and the linkages that form the framework.
This guide introduces a prospective class of COFs: sulfone-bridged hydrazine COFs . While extensive experimental data on this specific architecture is not yet available, we can project its electrochemical characteristics based on the well-established properties of its constituent functional groups. The incorporation of a sulfone (-SO2-) group is anticipated to enhance the oxidative stability and act as an electron-withdrawing moiety, which can favorably modulate the redox potential of the framework.[3] The hydrazine (-NH-NH-) linkage , on the other hand, is a known redox-active moiety that can contribute to the charge storage capacity of the material.[4][5]
The central hypothesis is that the synergistic interplay between the electron-withdrawing sulfone bridge and the redox-active hydrazine linker will result in a COF with a unique electrochemical profile, potentially offering a balance of high capacitance, good rate capability, and excellent cycling stability. This guide will compare these projected properties with those of well-characterized COFs, namely those based on imine, keto-enol, and triazine functionalities.
Comparative Analysis of Electrochemical Performance
The electrochemical properties of COFs are primarily evaluated using cyclic voltammetry (CV), galvanostatic charge-discharge (GCD), and electrochemical impedance spectroscopy (EIS). These techniques provide insights into the material's capacitance, energy and power density, rate capability, and charge transfer kinetics.[6]
Projected Performance of Sulfone-Bridged Hydrazine COFs
Based on the functional group properties, we project the following for a hypothetical sulfone-bridged hydrazine COF:
-
Capacitance: The presence of redox-active hydrazine linkages is expected to contribute significantly to pseudocapacitance, leading to a high specific capacitance. The electron-withdrawing nature of the sulfone group may enhance the redox activity of the hydrazine moiety.
-
Operating Voltage Window: The high oxidative stability of the sulfone group could potentially widen the stable operating voltage window of the COF-based device, leading to higher energy density.[3]
-
Cycling Stability: The robust covalent bonds within the COF structure, coupled with the stable sulfone groups, are anticipated to result in excellent long-term cycling stability.
-
Rate Capability: The porous nature of COFs facilitates ion diffusion. The electronic properties imparted by the sulfone and hydrazine groups will influence charge transport, and optimization of the structure will be crucial for achieving high rate capability.
Performance Comparison with Alternative COF Architectures
The following table summarizes the reported electrochemical performance of imine, keto-enol, and triazine-based COFs, which serve as benchmarks for our comparative analysis.
| COF Type | Linkage | Key Features | Specific Capacitance (F/g) | Rate Capability | Cycling Stability (% retention after cycles) | Reference |
| Imine-linked COF | Imine (-C=N-) | Redox-active C=N bonds, good chemical stability. | 583 at 1 mV/s[1] | Moderate to good | 98% after 10,000 cycles[2] | [1][2] |
| Keto-enol COF | β-ketoenamine | Highly stable, redox-active keto groups. | 583 at 0.2 A/g[7] | Excellent | >92% after 20,000 cycles[7] | [7] |
| Triazine-based COF | Triazine ring | High nitrogen content, redox-active triazine unit. | 383 at 1 A/g[8] | Good | 91% after 10,000 cycles[9] | [8][9] |
| Projected Sulfone-Bridged Hydrazine COF | Hydrazine (-NH-NH-) & Sulfone (-SO2-) | Projected high redox activity and oxidative stability. | High (projected) | Good (projected) | Excellent (projected) | N/A |
Experimental Protocols
To ensure the reproducibility and validation of electrochemical measurements, standardized experimental protocols are essential. The following sections detail the typical procedures for COF synthesis, electrode fabrication, and electrochemical characterization.
Synthesis of a Hypothetical Sulfone-Bridged Hydrazine COF
A general solvothermal synthesis approach is proposed, which is a common method for producing crystalline COFs.[10]
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic route for a sulfone-bridged hydrazine COF.
Step-by-Step Protocol:
-
Monomer Preparation: Synthesize or procure the desired hydrazine-based and sulfone-containing aldehyde monomers.
-
Reaction Setup: In a Pyrex tube, combine the hydrazine monomer (e.g., 0.3 mmol) and the sulfone-containing aldehyde monomer (e.g., 0.2 mmol) in a mixture of solvents such as dioxane and mesitylene (1:1 v/v).
-
Catalyst Addition: Add an aqueous solution of acetic acid (e.g., 6 M) as a catalyst.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases.
-
Sealing and Heating: Seal the Pyrex tube under vacuum and heat it in an oven at 120 °C for 3 days.
-
Isolation and Purification: After cooling to room temperature, collect the resulting solid by filtration. Wash the solid sequentially with anhydrous acetone, tetrahydrofuran, and dichloromethane.
-
Drying: Dry the purified COF powder in a vacuum oven at 80 °C overnight.
Fabrication of COF-Based Working Electrodes
The performance of a COF-based supercapacitor is highly dependent on the quality of the working electrode.
Diagram of Electrode Fabrication Workflow
Caption: Workflow for the fabrication of a COF-based working electrode.
Step-by-Step Protocol:
-
Slurry Preparation: Prepare a homogeneous slurry by mixing the active material (COF powder, typically 80 wt%), a conductive agent (e.g., Super P carbon black, 10 wt%), and a binder (e.g., polyvinylidene fluoride - PVDF, 10 wt%) in a suitable solvent like N-methyl-2-pyrrolidone (NMP).
-
Homogenization: Ensure a uniform dispersion by sonicating the mixture for at least 30 minutes.
-
Coating: Apply the slurry onto a pre-cleaned current collector (e.g., nickel foam or carbon cloth) using a doctor blade or by drop-casting to achieve a desired mass loading (typically 1-2 mg/cm²).
-
Drying: Dry the coated electrode in a vacuum oven at a temperature between 80 °C and 120 °C for 12 hours to remove the solvent completely.
-
Pressing: Press the dried electrode under a pressure of approximately 10 MPa to enhance the contact between the active material and the current collector.
Electrochemical Measurements
All electrochemical measurements should be conducted using a three-electrode setup in a suitable electrolyte (e.g., 1 M H₂SO₄).
Diagram of the Three-Electrode System
Caption: A standard three-electrode setup for electrochemical analysis.
1. Cyclic Voltammetry (CV)
-
Purpose: To evaluate the capacitive behavior and identify redox peaks.
-
Procedure:
-
Assemble the three-electrode cell with the COF-based working electrode, a platinum wire counter electrode, and a saturated calomel or Ag/AgCl reference electrode.
-
Fill the cell with the electrolyte (e.g., 1 M H₂SO₄).
-
Record CV curves at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within a defined potential window.[11][12]
-
The specific capacitance (C, in F/g) can be calculated from the CV curves using the formula: C = (∫I(V)dV) / (2 * m * v * ΔV), where ∫I(V)dV is the integrated area of the CV curve, m is the mass of the active material, v is the scan rate, and ΔV is the potential window.
-
2. Galvanostatic Charge-Discharge (GCD)
-
Purpose: To determine the specific capacitance, energy density, and power density.
-
Procedure:
-
Using the same three-electrode setup, apply a constant current for charging and discharging the electrode within the same potential window as the CV measurements.
-
Perform GCD measurements at different current densities (e.g., 0.5, 1, 2, 5, 10 A/g).[13][14]
-
The specific capacitance can be calculated from the discharge curve using the formula: C = (I * Δt) / (m * ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window (excluding the IR drop).
-
3. Electrochemical Impedance Spectroscopy (EIS)
-
Purpose: To investigate the charge transfer and ion diffusion kinetics.
-
Procedure:
-
In the same three-electrode cell, apply a small AC voltage perturbation (typically 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at the open-circuit potential.
-
The resulting Nyquist plot can be analyzed to determine the equivalent series resistance (ESR) and the charge transfer resistance (Rct).[15][16]
-
Conclusion and Future Outlook
This guide has presented a comparative analysis of the projected electrochemical properties of sulfone-bridged hydrazine COFs against established COF architectures. The unique combination of the electron-withdrawing sulfone group and the redox-active hydrazine linkage holds significant promise for the development of next-generation electrode materials with enhanced performance characteristics.
While the properties discussed for sulfone-bridged hydrazine COFs are currently based on theoretical projections, this guide provides a strong rationale and a clear experimental framework for their synthesis and characterization. Future research in this area should focus on the judicious selection of monomer building blocks to fine-tune the porosity, electronic structure, and ultimately, the electrochemical performance of these novel materials. The successful realization of sulfone-bridged hydrazine COFs could pave the way for high-performance energy storage devices, contributing to advancements in various technological fields.
References
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- Xu, S., Wu, J., Wang, X., & Zhang, Q. (2023). Recent advances in the utilization of covalent organic frameworks (COFs) as electrode materials for supercapacitors. RSC Advances.
-
Ruidas, S., Pradhan, L., Mohanty, B., & Kumar, S. (2024). Imine-Linked π-Conjugated Covalent Organic Frameworks as an Efficient Electrode Material for Pseudocapacitive Energy Storage. ACS Publications. [Link]
- Development of triazine-based covalent organic frameworks for enhanced electrochemical energy storage applic
- Development of triazine-based covalent organic frameworks for enhanced electrochemical energy storage applications. (2025). New Journal of Chemistry.
- Wang, C., et al. (2013). Conductive Microporous Covalent Triazine-Based Framework for High-Performance Electrochemical Capacitive Energy Storage. Angewandte Chemie.
- (2022). Supercapacitors of Nanocrystalline Covalent Organic Frameworks—A Review. MDPI.
- Covalent triazine frameworks (CTFs) drive innovative advances in rechargeable metal-ion batteries: a review. (2024). OAE Publishing.
- A new azine-linked covalent organic framework, ACOF-1, was synthesized by condensation of hydrazine hydrate and 1,3,5-triformylbenzene under solvothermal conditions. RSC Publishing.
- Emerging covalent triazine frameworks-based nanomaterials for electrochemical energy storage and conversion.
- β‐Ketoenamine‐Linked Covalent Organic Frameworks Synthesized via Gel‐to‐Gel Monomer Exchange Reaction: From Aerogel Monoliths to Electrodes for Supercapacitors. (2025).
- (2022). A Review of Fabrication Technologies for Carbon Electrode-Based Micro-Supercapacitors. MDPI.
- (2021). Methods—Understanding Porous Electrode Impedance and the Implications for the Impedance Analysis of Li-Ion Battery Electrodes.
- Zhang, Y., et al. (2011). Electrochemical Windows of Sulfone-Based Electrolytes for High-Voltage Li-Ion Batteries. The Journal of Physical Chemistry B.
- Imine-based nickel/cobalt covalent organic framework with high rate and stability for supercapacitor. (2025). Journal of Physics: Conference Series.
- Tetrathiafulvalene-based covalent organic frameworks as high-voltage organic cathodes for lithium batteries.
- Recent advances in room-temperature synthesis of covalent organic frameworks. (2025). Chemical Science.
- Fundamentals of Electrochemical Impedance Spectroscopy for Macrohomogeneous Porous Electrodes. (2020). Journal of Electrochemistry.
- Efficient electrodes for superior supercapacitors synthesized. (2023). Department Of Science & Technology.
- Yaghi, O. M., et al. (2022).
- Electrochemical impedance spectroscopy on porous electrodes. SEDICI.
- Electrochemical Impedance Spectroscopy A Tutorial. (2023). ACS Measurement Science Au.
- (2023). Recent advances in the utilization of covalent organic frameworks (COFs)
- Hydroxyl-Functionalized Covalent Organic Frameworks as High-Performance Supercapacitors. (2022). PubMed.
- The Characterization of Porous Electrodes by Impedance Measurements. (2025).
- (a) Fabrication of COF electrodes (ECOFs). (b) Cyclic voltammetry at...
- Covalent organic frameworks (COFs) for high-performance supercapacitor: Structural insights toward advanced energy storage. (2025).
- Development of Covalent organic frameworks for energy storage applic
- Skeleton Engineering of Isostructural 2D Covalent Organic Frameworks: Orthoquinone Redox-Active Sites Enhanced Energy Storage. (2020). CCS Chemistry.
- Covalent Organic Frameworks as Model Materials for Fundamental and Mechanistic Understanding of Organic B
- General synthesis of covalent organic frameworks under ambient condition within minutes via microplasma electrochemistry approach. (2025).
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- Synthesis of UV-11 MOF and Its Characterization by Cyclic Voltammetry. (2020). Frontiers.
- Microfluidic-Based Synthesis-COFs: Continuous Production-COF Fibers l Protocol Preview. (2022). YouTube.
- Covalent Organic Frameworks as Model Materials for Fundamental and Mechanistic Understanding of Organic Battery Design Principles. (2023).
- Solid solution approach for redox active metal organic frameworks with tunable redox conductivity. (2024). Illinois Experts.
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- Testing Electrochemical Capacitors: Part 2 — Cyclic Charge Discharge and Stacks. Gamry Instruments.
- Supercapacitor characterization by galvanostatic polarization method (DC characterizations)
- Galvanostatic Charge Discharge through potentiostat | Setting up cell for GCD. (2024). YouTube.
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Comparative Technical Guide: 3,3'-DDS vs. 3,3'-Dihydrazinodiphenyl Sulfone
[1][2]
Executive Summary
This technical guide provides a critical comparison between 3,3'-Diaminodiphenyl sulfone (3,3'-DDS) and its functionalized derivative, 3,3'-Dihydrazinodiphenyl sulfone .[1][2]
While 3,3'-DDS is an industry-standard curing agent known for imparting high thermal resistance to epoxy composites, the dihydrazino analog represents a class of high-reactivity intermediates .[1][2] The substitution of the amino group (
The Verdict:
-
Select 3,3'-DDS for high-temperature epoxy curing (
), aerospace composites, and polysulfone synthesis.[1][2] -
Select 3,3'-Dihydrazinodiphenyl sulfone for low-temperature crosslinking, as a precursor for heterocyclic synthesis (pyrazoles/indoles), or when exploiting the
-effect for rapid nucleophilic attack.[1][2]
Chemical Architecture & Reactivity[1][2][3]
The core difference lies in the nitrogen functionality attached to the diphenyl sulfone backbone. This structural change dictates the "Alpha Effect," a quantum mechanical phenomenon that drastically splits their application profiles.
| Feature | 3,3'-DDS (Diamino) | 3,3'-Dihydrazinodiphenyl Sulfone |
| Functional Group | Primary Amine ( | Hydrazine ( |
| Nucleophilicity | Moderate | High (Due to |
| Thermal Stability | High (MP: ~170°C, stable melt) | Low (Prone to |
| Redox Potential | Stable | Reducing Agent |
| Primary Use | Polymer Crosslinking (Hardener) | Synthetic Intermediate / Scavenger |
The Mechanistic Divergence
The hydrazine derivative possesses an adjacent nitrogen atom with a lone pair, which raises the energy of the nucleophilic electrons (HOMO). This makes the dihydrazino compound significantly more reactive toward electrophiles (like epoxides or carbonyls) than the standard 3,3'-DDS.[1]
Figure 1: Reactivity pathways.[2] 3,3'-DDS requires thermal energy to overcome activation barriers, whereas the dihydrazino analog reacts aggressively due to the alpha-effect.[1]
Material Science Performance: Epoxy Curing
In composite manufacturing (e.g., aerospace prepregs), 3,3'-DDS is preferred over its 4,4' isomer for providing better toughness.[1] The dihydrazino variant is rarely used as a bulk hardener due to instability, but it serves as a model for low-temperature curing accelerators .[1]
Comparative Data: Curing TGDDM Epoxy Resin[1][2][4][5]
Note: Data for 3,3'-DDS is based on standard industry values. Data for the dihydrazino analog is projected based on hydrazine-epoxy stoichiometry and reactivity kinetics.[1]
| Property | 3,3'-DDS System | Dihydrazino System (Projected) |
| Onset of Cure ( | 180°C - 200°C | 80°C - 100°C |
| Reactivity | Slow (Latent) | Fast (Aggressive) |
| Glass Transition ( | High (~240°C) | Moderate (<180°C) |
| Network Density | High (Tight crosslink) | Lower (Due to steric bulk/defects) |
| Thermal Degradation | Stable > 300°C | Decomposes > 200°C |
Analysis:
Synthetic Utility: From Precursor to Product[3][6]
The most critical relationship between these two molecules is synthetic . 3,3'-DDS is the feedstock used to synthesize the dihydrazino derivative.[1]
Protocol: Synthesis of 3,3'-Dihydrazinodiphenyl Sulfone
Rationale: This protocol converts the stable amine into the reactive hydrazine via a diazonium intermediate.[1][2]
Reagents:
-
3,3'-Diaminodiphenyl sulfone (10 mmol)[1]
-
Sodium Nitrite (
)[2] -
Stannous Chloride (
) or Sodium Sulfite[2] -
HCl (conc.)[2]
Workflow:
-
Diazotization: Dissolve 3,3'-DDS in HCl at 0°C. Add
dropwise to form the bis-diazonium salt.[1][2] -
Reduction: Transfer the cold diazonium solution into a solution of
in HCl (kept at <5°C). -
Precipitation: The hydrazine hydrochloride salt precipitates.[1][2]
-
Neutralization: Treat with NaOH to liberate the free base 3,3'-dihydrazinodiphenyl sulfone.[1][2]
Figure 2: Synthetic pathway transforming the commercial amine (DDS) into the hydrazine derivative.
Safety & Toxicology Profile
The shift from amine to hydrazine significantly increases the toxicity hazard.
| Hazard Class | 3,3'-DDS | 3,3'-Dihydrazinodiphenyl Sulfone |
| Acute Toxicity | Harmful if swallowed (H302) | Toxic (Hydrazines are potent toxins) |
| Carcinogenicity | Suspected (related to Dapsone) | High Risk (Hydrazine moiety is genotoxic) |
| Handling | Standard PPE (Gloves/Mask) | Strict Containment (Fume hood essential) |
| Storage | Stable at Room Temp | Hygroscopic / Oxidation prone (Store under Argon) |
Critical Safety Note: Hydrazine derivatives can form explosive azides if allowed to react with nitrous acid without immediate reduction.[2] Always quench reaction mixtures properly.
References
A Senior Application Scientist's Guide to the Comprehensive Elemental Analysis of 4,4'-Sulfonyldibenzene Dihydrazine
Abstract
For researchers and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) and intermediates is non-negotiable. 4,4'-Sulfonyldibenzene dihydrazine, a key building block in the synthesis of various pharmacologically active molecules, demands rigorous analytical scrutiny to ensure purity, identity, and consistency. This guide provides an in-depth, experience-driven framework for its elemental analysis. We move beyond a simple recitation of standards to establish a self-validating analytical workflow, integrating foundational combustion analysis with modern chromatographic and spectroscopic techniques. This document explains the causal links between methodology and data integrity, offering detailed protocols and comparative data to empower researchers in their quality control and characterization efforts.
Introduction: The Analytical Imperative for a Key Intermediate
4,4'-Sulfonyldibenzene dihydrazine (also known as 4,4'-bis(hydrazinyl)diphenyl sulfone) is a versatile intermediate, valued for the reactive hydrazine moieties flanking a rigid sulfonyl core. This structure is pivotal in synthesizing various heterocyclic compounds and potential drug candidates.[1] The empirical formula (C₁₂H₁₄N₄O₂S) dictates a precise elemental composition. Any deviation from these theoretical values can indicate the presence of residual solvents, starting materials, or reaction by-products, compromising the yield, purity, and safety of the final API.
However, a dedicated, official monograph for this specific compound's elemental analysis is not prominently featured in major pharmacopeias. This guide, therefore, presents a comprehensive strategy built from fundamental principles and best practices for analogous compounds like sulfonamides and other hydrazine derivatives.[1][2][3] Our approach is rooted in a multi-technique validation system: foundational elemental composition is determined by combustion analysis, purity is rigorously assessed by chromatography, identity is confirmed by spectroscopy, and potential trace metal contaminants are quantified by plasma-based methods.
Theoretical Elemental Composition:
-
Molecular Formula: C₁₂H₁₄N₄O₂S
-
Molecular Weight: 278.33 g/mol
-
Carbon (C): 51.78%
-
Hydrogen (H): 5.07%
-
Nitrogen (N): 20.13%
-
Sulfur (S): 11.52%
The Analytical Workflow: A Multi-Pillar Approach
A single analytical technique is insufficient to declare a standard. A robust characterization relies on the convergence of data from orthogonal methods. The workflow presented here ensures that the sample's purity is established before its elemental composition is certified.
Caption: Overall Analytical Workflow for Sulfonyldibenzene Dihydrazine.
Pillar I: CHNS Combustion Analysis for Core Composition
The cornerstone of organic elemental analysis is the automated combustion method, which provides the mass percentages of Carbon, Hydrogen, Nitrogen, and Sulfur.[4] This technique is reliable and cost-effective for determining empirical formulas and assessing the overall purity of a compound.[4]
Principle of Causality: The method's effectiveness hinges on the complete and instantaneous combustion of the sample in a pure oxygen environment. This converts all carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ gas, and sulfur to SO₂. These gases are then separated and quantified by a thermal conductivity detector (TCD).[4] Incomplete combustion is the primary source of error, leading to underestimation of elemental content. Therefore, modern analyzers use catalysts and high-temperature furnaces (≥900 °C) to ensure total conversion, making the results matrix-independent and highly precise.[4]
Sources
Comprehensive Comparison Guide: Validating Schiff Base Formation in Sulfone-Hydrazone Networks
Introduction
Covalent organic frameworks (COFs) engineered via Schiff base chemistry are highly valued for their exceptional chemical stability, intrinsic porosity, and long-range crystallinity[1]. Among these, sulfone-hydrazone networks have emerged as powerful platforms for advanced applications, including photocatalytic hydrogen evolution and selective gas separation[2]. The integration of electron-withdrawing sulfone nodes with dynamic covalent hydrazone linkages creates a robust, highly conjugated architecture[3].
However, the insoluble and highly cross-linked nature of these networks presents a significant analytical challenge. Confirming the precise formation of the Schiff base (hydrazone) linkage—and ensuring the complete consumption of precursor monomers—requires a multi-modal analytical approach. As a Senior Application Scientist, I have structured this guide to objectively compare the leading analytical methodologies used to validate these networks, providing the causality behind experimental choices and detailing self-validating protocols.
Comparative Analysis of Analytical Modalities
No single analytical technique provides a complete picture of a highly cross-linked polymer network. The table below compares the three primary modalities used to validate Schiff base formation, highlighting their specific utility and limitations.
| Analytical Technique | Primary Target | Information Yield | Destructive? | Key Limitation |
| ATR-FTIR Spectroscopy | Functional group transformations | High (Rapid screening of C=O loss and C=N formation) | No | Susceptible to band overlap in highly conjugated aromatic systems. |
| Solid-State 13C CP/MAS NMR | Bulk carbon connectivity | Very High (Unambiguous proof of the hydrazone carbon environment) | No | Time-intensive; requires specialized instrumentation and large sample volumes. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition & oxidation states | Medium (Differentiates nitrogen species: =N- vs -NH-) | No (UHV required) | Probes only the top 1-10 nm of the surface; may not represent the bulk network. |
The Causality of Experimental Design
Why rely on multiple modalities? While FTIR provides rapid confirmation of functional group transformations[4], it is inherently qualitative unless carefully controlled. In complex aromatic COFs, the newly formed C=N stretch often overlaps with aromatic C=C stretching vibrations. Solid-state NMR addresses this ambiguity by probing the bulk atomic environment, directly proving the covalent connectivity of the carbon skeleton without requiring sample solubility[2]. XPS acts as the final orthogonal check, verifying the oxidation states of the nitrogen atoms to ensure that the network's surface chemistry mirrors its bulk composition.
Quantitative Benchmarks for Sulfone-Hydrazone Networks
To objectively evaluate the success of the condensation reaction, researchers must track specific spectroscopic markers. The table below summarizes the expected quantitative data points when validating the transition from aldehyde/hydrazide precursors to a fully formed sulfone-hydrazone network.
| Functional Group | Precursor Signal | Network Signal | Analytical Technique |
| Aldehyde (C=O) | ~1680–1700 cm⁻¹ | Absent | ATR-FTIR |
| Hydrazone (C=N) | Absent | ~1595–1620 cm⁻¹ | ATR-FTIR |
| Sulfone (S=O) | ~1150 & 1320 cm⁻¹ | ~1150 & 1320 cm⁻¹ | ATR-FTIR |
| Aldehyde Carbon | ~190 ppm | Absent | Solid-State 13C NMR |
| Hydrazone Carbon | Absent | ~150–160 ppm | Solid-State 13C NMR |
Self-Validating Experimental Protocols
A protocol is only as robust as its internal controls. The methodologies below are designed as self-validating systems, ensuring that experimental artifacts are not mistaken for successful network formation.
Protocol A: Ratiometric ATR-FTIR Analysis
In this workflow, the sulfone group acts as an invariant internal standard. Because the sulfone moiety does not participate in the Schiff base condensation, its symmetric stretching band remains constant. Normalizing the spectra against this band allows for the quantitative tracking of the aldehyde-to-hydrazone conversion.
-
Sample Purification: Wash the synthesized COF via Soxhlet extraction (using THF and ethanol, 24 hours each) to remove any unreacted, physically trapped monomers. Dry the powder under dynamic vacuum at 120 °C for 12 hours.
-
Background Calibration: Collect a background spectrum using a diamond ATR crystal (64 scans, 4 cm⁻¹ resolution) in a purged environment to minimize water vapor interference.
-
Spectral Acquisition: Deposit 2–5 mg of the dried network onto the ATR crystal. Apply uniform pressure using the anvil to ensure optimal optical contact.
-
Internal Validation (Data Processing):
-
Identify the symmetric S=O stretching vibration at ~1150 cm⁻¹.
-
Normalize the entire spectrum to the intensity of this S=O peak.
-
Calculate the peak area ratio of the newly formed C=N band (~1600 cm⁻¹) against the S=O band.
-
Validation Check: The complete absence of the C=O peak at ~1680 cm⁻¹ confirms 100% condensation of the aldehyde precursor[4].
-
Protocol B: Solid-State 13C CP/MAS NMR
Cross-Polarization Magic-Angle-Spinning (CP/MAS) NMR is the gold standard for insoluble networks. By transferring magnetization from abundant protons to dilute 13C nuclei, it dramatically enhances the signal of the rigid polymer backbone.
-
Rotor Packing: Uniformly pack ~30–50 mg of the activated COF powder into a 3.2 mm ZrO₂ rotor. Crucial Step: Uneven packing will cause spinning instabilities and line broadening.
-
Instrument Tuning: Spin the sample at the magic angle (54.74°) at a spinning rate of 12–15 kHz to effectively average out chemical shift anisotropy.
-
Pulse Sequence Execution: Apply a standard cross-polarization sequence. Use a contact time of 2 ms and a recycle delay of 3–5 seconds (optimize the delay based on prior T1 relaxation measurements of the sample).
-
Internal Validation (Data Processing):
-
Phase and baseline-correct the spectrum.
-
Validation Check: Verify the complete disappearance of the aldehyde carbonyl carbon resonance (typically >180 ppm). The emergence of a distinct, sharp peak at 150–160 ppm definitively confirms the formation of the hydrazone carbon (-CH=N-)[2].
-
Visualizing the Validation Workflow
To conceptualize the orthogonal approach required for rigorous validation, the following diagram maps the logical relationship between the synthesis and the multi-modal analytical steps.
Multi-modal analytical workflow for validating Schiff base formation in sulfone-hydrazone networks.
References
- Source: mdpi.
- Title: Covalent Organic Frameworks based on Schiff-base Chemistry.
- Source: nih.
- Source: doi.
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Safety Operating Guide
A Guide to the Safe Disposal of 1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine
This document provides a detailed protocol for the safe handling and disposal of 1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine (CAS No. 6344-59-8), a compound belonging to the hydrazine family. Due to the inherent risks associated with hydrazine derivatives—including potential carcinogenicity and high toxicity—adherence to stringent disposal procedures is not merely a regulatory requirement but a cornerstone of responsible laboratory practice.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles to ensure the protection of personnel and the environment.
Hazard Identification: The Rationale for Caution
Understanding the "why" is critical to fostering a robust safety culture. 1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine, like many hydrazine compounds, must be treated as a hazardous substance. The primary concerns are:
-
Toxicity: Hydrazine and its derivatives are known to be toxic if swallowed, inhaled, or in contact with skin.[3] They can cause severe irritation and chemical burns to the skin, eyes, and respiratory tract.[4]
-
Carcinogenicity: Many hydrazine compounds are considered suspected human carcinogens.[1][4] Therefore, all contact should be minimized, and exposure must be controlled through engineering controls and appropriate personal protective equipment.
-
Reactivity: Hydrazines are powerful reducing agents and can react violently with oxidizing agents, metal oxides, and acids.[5] Such reactions can be exothermic and potentially explosive, necessitating careful segregation from incompatible materials.
-
Environmental Hazard: These compounds are often very toxic to aquatic life, with potentially long-lasting effects in the environment.[3] Direct release into the sewer system or the environment is strictly prohibited.
Pre-Disposal: Handling and Storage of Waste
Proper management of the waste stream begins at the point of generation. All materials that come into contact with 1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine are to be considered contaminated and must be handled as hazardous waste.
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Gloves should be inspected before use and disposed of as contaminated waste after handling.[2]
-
Body Protection: A lab coat and, if necessary, additional protective clothing should be worn to prevent skin contact.[4]
-
Respiratory Protection: All handling of the solid compound or its solutions must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
Waste Collection and Storage:
-
Container Selection: Use only containers that are in good condition and compatible with the chemical waste. High-density polyethylene (HDPE) containers are often a suitable choice.[6][7]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag. The label must clearly state "Hazardous Waste," the full chemical name "1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine," and list all components of any mixture.[6][7] Acronyms or chemical formulas are not permissible.
-
Segregation: Store the waste container in a designated satellite accumulation area near the point of generation.[7] It is crucial to segregate this waste from incompatible materials, particularly oxidizing agents and strong acids.[5]
-
Containment: Keep the waste container securely closed at all times, except when adding waste.[1][7] Do not leave a funnel in the container.
Step-by-Step Disposal Protocol
Disposal of 1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine and its associated waste must be conducted through a licensed hazardous waste management company.[6][8] On-site treatment or disposal via standard trash or sewer systems is a violation of environmental regulations and poses significant safety risks.[6][9]
Step 1: Containerizing Waste
-
Pure Compound & Contaminated Solids: Carefully place any unused pure compound and contaminated solid materials (e.g., weighing paper, gloves, absorbent pads) into a designated, compatible, and properly labeled hazardous waste container.[1] Avoid generating dust during transfer.
-
Contaminated Sharps: Needles, spatulas, or other contaminated sharps must be placed in a designated sharps container that is puncture-resistant and appropriately labeled.
-
Empty Containers: An empty container that held this chemical must be treated as hazardous waste. The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[10] For highly toxic compounds, the first three rinses must be collected.[10]
Step 2: Managing Spills
-
In the event of a small spill within a chemical fume hood, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Gently sweep the mixture into a designated hazardous waste container.[1]
-
Wipe the spill area with a suitable solvent and a disposable cloth, placing the cloth in the contaminated waste bag.[1]
-
For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.
Step 3: Arranging for Disposal
-
Once the waste container is nearly full (around 90%), complete a chemical waste pickup request form as required by your institution's EHS office.[7]
-
Ensure all labeling is accurate and legible before the scheduled pickup.
-
A certified hazardous waste technician will collect the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[11][12] The primary disposal method for such chemicals is typically high-temperature incineration.[8][13]
Summary of Safety and Disposal Parameters
The following table summarizes critical information for the safe management of 1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine waste.
| Parameter | Guideline | Source(s) |
| Primary Disposal Route | High-temperature incineration via a licensed hazardous waste facility. | [8][13] |
| Unacceptable Disposal | Drain disposal, trash disposal, or evaporation. | [6][9] |
| GHS Hazard Profile | Toxic (Oral, Dermal, Inhalation), Potential Carcinogen, Skin/Eye Irritant, Aquatic Toxin. | [3] |
| Required PPE | Chemical safety goggles, face shield, chemical-resistant gloves, lab coat. | [2][4] |
| Engineering Control | All handling must be performed in a certified chemical fume hood. | [2] |
| Waste Storage | Labeled, sealed, compatible container in a designated satellite accumulation area. | [6][7] |
| Incompatible Materials | Strong oxidizing agents, acids, metal oxides (e.g., iron rust). | [5] |
Disposal Decision Workflow
This diagram illustrates the procedural logic for managing waste from the point of generation to its final disposal.
Caption: Disposal workflow for 1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine waste.
References
-
University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
-
University of Florida. (n.d.). Hazardous Waste Disposal Guide. Environmental Health & Safety. Retrieved from [Link]
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Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Environmental Health & Safety. Retrieved from [Link]
-
LASEC. (2005, May 5). Material Safety Data Sheet Hydrazine Sulfate. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, October 9). Hazardous Waste Management Facilities and Units. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
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Personal protective equipment for handling 1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine
Comprehensive Safety and Operational Guide for 1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine
As a Senior Application Scientist, I approach laboratory safety not as an arbitrary checklist, but as a targeted, mechanistically informed system. 1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine (CAS: 443292-88-4) is a specialized bifunctional molecule featuring two reactive hydrazine moieties anchored to a diphenyl sulfone core[1][2]. While highly valued as a building block in the synthesis of advanced polymers and bioactive heterocycles[3], its structural properties demand rigorous handling protocols. This guide provides the definitive operational and disposal plan for handling this compound, ensuring scientific integrity and personnel safety.
Mechanistic Toxicology: The "Why" Behind the PPE
To effectively protect yourself, you must understand the exact biological pathways this chemical disrupts. We design our Personal Protective Equipment (PPE) matrix specifically to interrupt these mechanisms.
-
Oxidative Hemolysis: Hydrazine and phenylhydrazine derivatives are potent hematotoxins. Upon entering the bloodstream via inhalation or dermal absorption, the hydrazine groups react directly with oxyhemoglobin[4]. This auto-oxidation generates a cascade of reactive oxygen species (ROS), including superoxide anions (
), hydrogen peroxide ( ), and highly reactive phenyl radicals[4][5]. This oxidative stress denatures hemoglobin (forming Heinz bodies) and initiates lipid peroxidation of the erythrocyte membrane, inevitably leading to cell rupture and hemolytic anemia[6][7]. -
Dermal Sensitization and Accelerated Penetration: This compound is a severe skin sensitizer[8]. Critically, when solubilized in polar aprotic laboratory solvents (e.g., DMSO, DMF), its dermal penetration rate increases exponentially. The solvent acts as a carrier, allowing the toxic hydrazine moiety to bypass the stratum corneum and enter systemic circulation within minutes[9].
-
Genotoxicity: The radical-generating nature of the hydrazine group makes this compound a suspected mutagen and occupational carcinogen, capable of inducing DNA damage upon prolonged exposure[10][11].
Quantitative Risk and Control Matrix
Summarizing the operational boundaries ensures that every researcher understands the physical limits of their safety systems.
| Parameter | Value / Specification | Mechanistic Rationale |
| Target Organ Toxicity | Erythrocytes, Liver, Kidneys, Skin | Oxidative degradation of hemoglobin; systemic lipid peroxidation[7][12]. |
| OSHA PEL (Hydrazine base) | 0.1 ppm (8-hr TWA) | Highly toxic via inhalation; requires strict engineering controls to prevent vapor/dust accumulation[13]. |
| Glove Breakthrough Time | < 5 mins (in DMSO) | Polar aprotic solvents act as carriers, rapidly driving the chemical through standard nitrile matrices[9]. |
| Fume Hood Face Velocity | ≥ 100 feet per minute (fpm) | Ensures complete capture of aerosolized particulates during solid transfer[9][13]. |
| Decontamination Oxidizer | 5% Sodium Hypochlorite | Oxidizes the residual hydrazine moiety into inert nitrogen gas and water[14]. |
Standard Operating Procedure: Self-Validating Handling Workflow
Every step in this protocol is designed to be self-validating, meaning the procedure itself contains built-in checks to confirm safety before proceeding to the next phase.
Phase 1: Workspace Preparation & Engineering Controls
-
Action: Conduct all work inside a hard-ducted Chemical Fume Hood (CFH) or a Class II, Type B2 Biological Safety Cabinet (BSC)[9].
-
Validation Check: Verify the hood monitor reads a face velocity of ≥100 fpm. Self-validation: Tape a small piece of tissue to the bottom of the sash; a steady, inward pull confirms active laminar flow. Do not proceed if the tissue flutters or falls.
-
Preparation: Line the work surface with chemically resistant, disposable bench paper. Stage a spill kit containing dry vermiculite and a 5% sodium hypochlorite (bleach) solution immediately outside the hood[14].
Phase 2: PPE Donning & Material Transfer
-
Action: Don standard laboratory attire (closed-toe shoes, long pants), a chemical-resistant Tyvek® lab coat, indirect-vent splash goggles, and a full face shield[8][12]. If engineering controls are compromised, a NIOSH-approved N100 or P100 particulate respirator is mandatory[9].
-
Gloving Protocol: Double-glove. Use a standard 5-mil nitrile glove as the inner layer, and a heavy-duty butyl rubber or 8-mil extended-cuff nitrile glove as the outer layer. Causality: Because hydrazine derivatives dissolved in organic solvents rapidly permeate standard nitrile, the outer layer acts as a sacrificial barrier[9].
-
Transfer: Use a grounded, anti-static spatula to transfer the dry powder. Causality: Static discharge can aerosolize the fine powder, creating an invisible inhalation hazard and bypassing standard respiratory defenses.
Phase 3: Solubilization & Reaction Setup
-
Action: Add the solvent (e.g., DMSO, ethanol) slowly to the pre-weighed solid.
-
Validation Check: Monitor the outer gloves continuously. If any solvent splashes onto the outer glove, immediately pause the workflow, remove the outer gloves inside the hood, and don a fresh pair. Causality: You have less than 5 minutes before the solvent drives the chemical through the glove and into your skin[9].
Spill Response and Disposal Plan
-
Minor Spill (Solid): Do not sweep, as this aerosolizes the toxin. Gently cover the powder with damp paper towels to suppress dust, or use a HEPA-filtered vacuum dedicated to hazardous chemicals. Place all materials in a sealed, labeled hazardous waste container[12].
-
Minor Spill (Liquid): Absorb the liquid with dry vermiculite or sand.
-
Surface Decontamination: Wipe down the hood surface with a 5% sodium hypochlorite solution. Causality: The dilute oxidizer safely degrades residual hydrazine groups into inert nitrogen gas and water, neutralizing the toxicity[14]. Follow with a standard soap and water wash.
-
Disposal: Never dispose of hydrazine derivatives down the sink[11]. Collect reaction filtrates and washings in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy. Label as "Toxic Organic Waste: Contains Hydrazine Derivatives" for incineration by a licensed facility.
Workflow and Toxicological Visualization
Toxicological pathway of hydrazine derivatives and corresponding PPE/SOP mitigation strategies.
References
-
Scholarly - Synthesis and Reactions of Sulphone Hydrazides. Available at: [Link]
-
ResearchGate - Molecular Mechanism of Phenylhydrazine Induced Haematotoxicity: A Review. Available at:[Link]
-
PubMed (NIH) - The mechanism of oxidative hemolysis produced by phenylhydrazine. Available at: [Link]
-
University of South Bohemia (JCU) - Phenylhydrazine haematotoxicity. Available at: [Link]
-
NJ.gov - PHENYLHYDRAZINE HAZARD SUMMARY. Available at:[Link]
-
PMC (NIH) - Reactions of hemoglobin with phenylhydrazine: a review of selected aspects. Available at:[Link]
-
INCHEM - Phenylhydrazine (CICADS). Available at:[Link]
-
NCI at Frederick - Chemical Safety Practices Recommendations PhenylHydrazine HCl. Available at: [Link]
-
DTIC - Safety and Handling of Hydrazine. Available at:[Link]
-
Patsnap - Safety and containment design for handling hydrazine. Available at: [Link]
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- 4. Reactions of hemoglobin with phenylhydrazine: a review of selected aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of oxidative hemolysis produced by phenylhydrazine [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 10. Phenylhydrazine (CICADS) [inchem.org]
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- 12. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
